NAFARELIN ACETATE
説明
A potent synthetic agonist of GONADOTROPIN-RELEASING HORMONE with 3-(2-naphthyl)-D-alanine substitution at residue 6. Nafarelin has been used in the treatments of central PRECOCIOUS PUBERTY and ENDOMETRIOSIS.
特性
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBTYDWUUWLHBD-UDXTWCDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H89N17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76932-56-4 (Parent) | |
| Record name | Nafarelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40904715 | |
| Record name | Nafarelin acetate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86220-42-0 | |
| Record name | Nafarelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafarelin acetate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFARELIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nafarelin Acetate on Pituitary GnRH Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nafarelin (B1677618) acetate (B1210297) is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its mechanism of action is biphasic, characterized by an initial, transient stimulation of the pituitary-gonadal axis, followed by a profound and reversible suppression.[1][2][3][4] This paradoxical effect is harnessed for therapeutic benefit in sex-hormone-dependent conditions such as endometriosis and central precocious puberty.[1][5] This guide provides a detailed technical overview of nafarelin acetate's interaction with pituitary GnRH receptors, the subsequent signaling cascades, and the physiological consequences of both short-term and long-term administration.
Introduction to this compound
This compound is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone.[1][2] Structurally, it is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl)-D-alanyl-L-leucyl-L-arginyl-L-prolyl-glycinamide acetate.[2] This modification, particularly the substitution at position 6, confers a higher binding affinity for the GnRH receptor and increased resistance to enzymatic degradation compared to native GnRH.[6][7]
Pharmacokinetic Profile
A summary of the pharmacokinetic parameters of intranasally administered this compound is presented in Table 1.
| Parameter | Value | Reference |
| Route of Administration | Intranasal Spray | [2] |
| Bioavailability | ~2.8% | [2] |
| Time to Peak Plasma Concentration | 10 - 40 minutes | [2] |
| Plasma Half-life | Approximately 3 hours | [2] |
| Plasma Protein Binding | 78 - 84% (primarily to albumin) | [8] |
Mechanism of Action on Pituitary GnRH Receptors
The primary mechanism of action of this compound revolves around its interaction with GnRH receptors on the anterior pituitary gonadotropes.[1][3][4] This interaction leads to a cascade of events that are dependent on the duration of exposure to the agonist.
Biphasic Response: Initial Stimulation and Subsequent Suppression
Initial Agonist Action (Flare Effect): Upon initial administration, this compound binds to GnRH receptors and mimics the action of endogenous GnRH, leading to a transient increase in the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This stimulatory phase, often referred to as the "flare effect," results in a temporary surge in gonadal steroid production, including estrogen and testosterone.[1][2][4]
Long-Term Antagonist Action (Downregulation and Desensitization): With continuous administration, the persistent stimulation of GnRH receptors by this compound leads to their desensitization and downregulation.[1][3][4][9] This process involves receptor internalization and a reduction in the number of available receptors on the cell surface, rendering the gonadotropes refractory to further GnRH stimulation.[10] The consequence is a profound and sustained suppression of LH and FSH secretion, leading to a hypogonadal state with significantly reduced levels of circulating sex steroids.[1][3][4] This effect is reversible upon discontinuation of the drug.[1][4]
Molecular Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily activates the Gαq/11 signaling cascade.
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Gonadotropin Synthesis and Release: The activation of PKC and the rise in intracellular Ca2+ trigger downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) cascades, which ultimately lead to the synthesis and exocytosis of LH and FSH.
Quantitative Effects of this compound
The clinical effects of this compound are dose-dependent.[11] Higher doses lead to more profound and consistent suppression of the pituitary-ovarian axis.
Hormonal Responses to Nafarelin Administration
The following table summarizes the hormonal changes observed in clinical studies with this compound.
| Hormone | Initial Response (Flare) | Sustained Response (Suppression) | References |
| LH | Significant transient increase | Significant sustained decrease | [1][2][11][12] |
| FSH | Significant transient increase | Sustained decrease | [1][2][11][12] |
| Estradiol | Transient increase | Suppression to postmenopausal levels (e.g., <20 pg/mL) | [4][11][12][13] |
| Testosterone | Transient increase | Significant sustained decrease | [4][12] |
Clinical Efficacy in Endometriosis
Clinical trials have demonstrated the efficacy of this compound in treating endometriosis.
| Parameter | Dosage | Duration | Outcome | References |
| Pelvic Pain Reduction | 400 µ g/day | 6 months | Significant reduction in dysmenorrhea, dyspareunia, and pelvic pain | [12] |
| Endometriotic Implant Size | 400 µ g/day | 6 months | 60-70% reduction in American Fertility Society score | [12] |
| Amenorrhea Induction | 400 µ g/day | - | ~65% at 60 days, ~80% at 90 days, ~90% at 120 days | [14] |
Experimental Protocols
This section provides an overview of the methodologies used to study the mechanism of action of this compound.
Radioligand Binding Assay for GnRH Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a compound like this compound for the GnRH receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the GnRH receptor.
Materials:
-
GnRH receptor-expressing cell membranes
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GnRH receptor.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) at various concentrations.
-
Incubation: Add the radioligand, membrane preparation, and either buffer, excess unlabeled ligand (for non-specific binding), or this compound to the appropriate wells. Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Clinical Trial Protocol for Endometriosis
This section outlines a representative clinical trial design to evaluate the efficacy and safety of this compound in treating endometriosis.
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled trial.
Patient Population: Women with laparoscopically confirmed endometriosis and associated pelvic pain.
Intervention:
-
Treatment Group: this compound nasal spray (e.g., 200 µg twice daily) for 6 months.
-
Control Group: Placebo nasal spray for 6 months.
Primary Outcome Measures:
-
Change in patient-reported pain scores (e.g., Visual Analog Scale for dysmenorrhea, dyspareunia, and pelvic pain).
-
Change in American Fertility Society score for endometriosis at a follow-up laparoscopy.
Secondary Outcome Measures:
-
Hormone levels (LH, FSH, estradiol).
-
Incidence of adverse events.
-
Bone mineral density changes.
Study Procedures:
-
Screening and Baseline Assessment: Confirm diagnosis, obtain informed consent, and collect baseline data on pain, hormone levels, and bone density.
-
Randomization: Randomly assign eligible participants to the treatment or placebo group.
-
Treatment Period: Administer the assigned intervention for 6 months. Conduct regular follow-up visits to assess pain, monitor for adverse events, and collect blood samples for hormone analysis.
-
End-of-Treatment Assessment: Repeat all baseline assessments.
-
Follow-up Period: Monitor patients for a specified period after treatment cessation to assess the recurrence of symptoms.
Conclusion
This compound's potent agonistic activity at the pituitary GnRH receptor, followed by profound receptor downregulation and desensitization, provides a highly effective mechanism for inducing a reversible state of medical hypogonadism. This targeted suppression of the hypothalamic-pituitary-gonadal axis is the cornerstone of its therapeutic efficacy in managing hormone-dependent disorders. A thorough understanding of its molecular mechanism of action, signaling pathways, and dose-dependent physiological effects is crucial for its optimal clinical application and for the development of future GnRH-based therapies.
References
- 1. Dose-related changes in LH bioactivity with intranasal GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Prospective randomized double-blind trial of 3 versus 6 months of nafarelin therapy for endometriosis associated pelvic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH agonist and GnRH antagonist protocols in ovarian stimulation: differential regulation pathway of aromatase expression in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nafarelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma binding of LHRH and this compound, a highly potent LHRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C68H89N17O16 | CID 25079425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Homologous down-regulation of gonadotropin-releasing hormone receptor sites and messenger ribonucleic acid transcripts in alpha T3-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative treatment trial of endometriosis using the gonadotrophin-releasing hormone agonist, nafarelin, and the synthetic steroid, danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with nafarelin for endometriosis in young women. Efficacy, safety and lipid metabolism. Niigata Nafarelin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
The Discovery and Synthesis of Nafarelin Acetate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Nafarelin (B1677618) acetate (B1210297), a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), has been a cornerstone in the management of various sex hormone-dependent conditions since its introduction to medical use in 1990. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of nafarelin acetate, tailored for professionals in the field of drug development and research.
Discovery and Development Timeline
Nafarelin emerged from the extensive research efforts to create analogs of the naturally occurring gonadotropin-releasing hormone with improved potency and duration of action. The strategic substitution of the glycine (B1666218) at position 6 of the native GnRH decapeptide with a D-amino acid, specifically 3-(2-naphthyl)-D-alanine, resulted in a molecule with significantly enhanced resistance to enzymatic degradation and a higher affinity for the GnRH receptor.[1] The New Drug Application (NDA) for Synarel®, the brand name for this compound nasal spray, was submitted for the treatment of endometriosis in 1988, leading to its approval in 1990.
Chemical Synthesis of this compound
Nafarelin, being a decapeptide with the sequence pyroGlu-His-Trp-Ser-Tyr-D-2-Nal-Leu-Arg-Pro-Gly-NH₂, is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid support.
Representative Solid-Phase Peptide Synthesis Protocol
The following protocol outlines the general steps involved in the synthesis of nafarelin, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: An appropriate solid support, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the attached glycine is removed using a solution of piperidine (B6355638) in DMF.
-
Peptide Chain Elongation: The subsequent Fmoc-protected amino acids (Pro, Arg(Pbf), Leu, D-2-Nal, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and pyroGlu) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step. Side-chain protecting groups (Pbf, tBu, Boc, Trt) are used for trifunctional amino acids to prevent side reactions.
-
Cleavage and Deprotection: Once the decapeptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues.
-
Purification and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and washed. The resulting solid is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purified fractions are collected and lyophilized to obtain the final peptide.
-
Acetate Salt Formation: The purified peptide is converted to its acetate salt by dissolving it in a dilute acetic acid solution and lyophilizing.
Quality Control and Characterization
The purity and identity of the synthesized this compound are confirmed using various analytical techniques.
| Parameter | Method | Typical Specification |
| Purity | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | > 98.0%[2] |
| Identity | Mass Spectrometry (MS) | Conforms to the theoretical mass |
| Amino Acid Analysis | Acid hydrolysis followed by chromatographic analysis | Conforms to the expected amino acid ratios |
Mechanism of Action: A Biphasic Response
This compound functions as a potent agonist of the GnRH receptor, exhibiting a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.[1]
Initial Agonist Phase (Flare-up): Upon initial administration, nafarelin binds to and stimulates the GnRH receptors in the anterior pituitary gland.[3] This leads to a transient increase in the secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This "flare-up" effect can result in a temporary increase in the production of gonadal steroids, such as estrogen and testosterone.[1]
Sustained Downregulation: With continuous administration, the constant stimulation of the GnRH receptors leads to their desensitization and downregulation.[4] This results in a profound and sustained suppression of LH and FSH release.[4] The subsequent decrease in gonadotropin levels leads to a significant reduction in the production of estrogen and testosterone, creating a state of reversible medical hypogonadism.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been well-characterized.
| Parameter | Value |
| Bioavailability (Intranasal) | 2.8% (range 1.2% to 5.6%)[3] |
| Time to Peak Serum Concentration | 10 - 45 minutes[5] |
| Plasma Protein Binding | Approximately 80%[3] |
| Metabolism | Degraded by peptidases[5] |
| Elimination Half-Life | Approximately 3 hours[5][6] |
| Excretion | 44-55% in urine; 19-44% in feces[5] |
Biological Evaluation: Experimental Protocols
The biological activity of this compound has been assessed through a combination of in vitro and in vivo studies.
In Vitro GnRH Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of nafarelin for the GnRH receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, or cell lines engineered to express the receptor).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-containing membranes, a constant concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin), and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of nafarelin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of nafarelin for the GnRH receptor.
In Vivo Preclinical Efficacy Studies in Animal Models
Animal models are crucial for evaluating the in vivo efficacy of GnRH agonists like nafarelin. Rodent models are commonly used.
-
Animal Model: Mature female rats or mice are often used.
-
Treatment Groups: Animals are divided into a control group (receiving vehicle) and one or more treatment groups receiving different doses of this compound.
-
Dosing and Administration: Nafarelin is typically administered via subcutaneous injection.
-
Monitoring: The primary endpoint is often the suppression of the estrous cycle, which can be monitored by daily vaginal smears. Other endpoints may include measuring serum levels of LH, FSH, and estradiol.
-
Duration: The study is conducted over a period sufficient to observe the suppression of the reproductive cycle, typically several weeks.
-
Data Analysis: The percentage of animals in each group exhibiting estrous cycle suppression is determined. Hormone levels are compared between the control and treated groups. A dose-response relationship can be established to determine the effective dose. A study in female rats showed that this compound was approximately 200 times as potent as native LHRH in suppressing estrus.[7]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in various indications.
Endometriosis
In women with endometriosis, nafarelin has been shown to be as effective as danazol (B1669791) in reducing the symptoms of pelvic pain, dysmenorrhea, and dyspareunia.[6]
In Vitro Fertilization (IVF)
Nafarelin is used in IVF protocols to prevent a premature LH surge during controlled ovarian hyperstimulation. A meta-analysis of nine randomized controlled trials involving 1,014 women found that pregnancy rates per embryo transfer with nafarelin were equivalent to those obtained with other GnRH agonists.[8] Notably, women treated with nafarelin required fewer ampoules of human menopausal gonadotropin (HMG)/FSH for ovarian stimulation and fewer days of stimulation.[8]
| Study Comparison | Nafarelin Dosage | Comparator | Key Findings |
| Lockwood et al. (1995) | 200 µg or 400 µg twice daily | Buserelin (B193263) 200 µg five times daily | Nafarelin 400 µg and buserelin both produced clinical pregnancy rates of 31% per recruit and 39% per embryo transfer.[9] |
| Balasch et al. (1996) | 400 µ g/day | Buserelin 900 µ g/day | Nafarelin was as effective as buserelin in achieving controlled ovarian hyperstimulation and was more convenient to administer.[10][11] |
| Meta-analysis (2000) | Various | Buserelin, triptorelin, leuprolide | Pregnancy rates per embryo transfer were equivalent to other GnRH agonists.[8] |
Conclusion
This compound stands as a significant achievement in the rational design of peptide-based therapeutics. Its discovery and development have provided a valuable treatment option for a range of sex hormone-dependent disorders. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile is essential for researchers and clinicians working in the fields of reproductive medicine and drug development. The continued study of nafarelin and other GnRH analogs holds promise for further refinements in the management of these complex conditions.
References
- 1. Nafarelin | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The application of this compound in hormonal therapy - Creative Peptides [creative-peptides.com]
- 5. Synarel (nafarelin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Disposition of this compound, a potent agonist of luteinizing hormone-releasing hormone, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A prospective randomized single-blind comparative trial of this compound with buserelin in long-protocol gonadotrophin-releasing hormone analogue controlled in-vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal nafarelin versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
Preclinical Pharmacodynamics of Nafarelin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of nafarelin (B1677618) acetate (B1210297), a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH). The document outlines its mechanism of action, receptor binding affinity, and dose-dependent effects on gonadotropins and sex steroids, supported by data from key preclinical studies. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a comprehensive understanding for research and development applications.
Mechanism of Action
Nafarelin acetate is a synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Its primary mechanism of action is centered on its potent agonist activity at the GnRH receptor in the anterior pituitary gland.[1][2] The pharmacodynamic effect of nafarelin is biphasic:
-
Initial Agonist Effect (Flare): Upon initial administration, nafarelin binds to GnRH receptors and mimics the action of endogenous GnRH, causing a transient stimulation and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This initial surge in gonadotropins leads to a temporary increase in the production of gonadal sex steroids, such as testosterone (B1683101) in males and estradiol (B170435) in females.[2]
-
Long-Term Suppressive Effect (Downregulation): With continuous, chronic administration, the constant stimulation of the pituitary GnRH receptors leads to their desensitization and downregulation.[1][2][3] This process results in a profound and sustained suppression of LH and FSH release. The subsequent decrease in gonadotropin levels leads to a significant reduction in gonadal steroidogenesis, effectively inducing a reversible state of hypogonadotropic hypogonadism, often referred to as "medical castration".[2] Upon discontinuation of the drug, this effect is reversible.[1]
This paradoxical suppressive effect is the therapeutic basis for using nafarelin in hormone-dependent conditions.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from preclinical and in vitro studies, demonstrating the potency and effects of this compound.
Nafarelin exhibits a very high binding affinity for the human GnRH receptor, significantly greater than the endogenous GnRH ligand. This high affinity contributes to its potency and prolonged action at the receptor level.
| Compound | Receptor | K_i_ Value (nM) | Assay Type |
| Nafarelin | Human GnRH Receptor | 0.06 | Radioligand Displacement Assay ([¹²⁵I]-triptorelin) |
| GnRH (endogenous) | Human GnRH Receptor | 13.0 | Radioligand Displacement Assay ([¹²⁵I]-triptorelin) |
Data sourced from van Loevezijn et al. (2018).[4]
| Treatment Group (s.c., daily for 44 days) | Time to Significant LH Suppression | Time to Castrate Levels of Testosterone |
| Vehicle Control | No Suppression | No Suppression |
| 0.5 µg/kg Nafarelin | Slower Onset | Slower Onset |
| 2.0 µg/kg Nafarelin | More Rapid Onset | More Rapid Onset |
This table is an illustrative representation based on the findings of Vickery et al. (1985), which reported a more rapid decline in hormonal parameters at the 2.0 µg/kg dose compared to the 0.5 µg/kg dose.[5] At the end of the 44-day treatment, spermatogenesis was absent in all nafarelin-treated animals.[5]
Signaling Pathways and Visualizations
The biological effects of nafarelin are initiated by the activation of specific intracellular signaling cascades following its binding to the GnRH receptor.
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 protein.[6][7] Agonist binding, by nafarelin, initiates a well-defined signaling pathway:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.[6][7]
-
Hydrolysis of PIP₂: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7]
-
Downstream Effects:
-
Gonadotropin Release: The combined elevation of intracellular Ca²⁺ and activation of PKC culminates in the synthesis and secretion of LH and FSH from pituitary gonadotrophs.[6]
References
- 1. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of this compound, a potent agonist of luteinizing hormone-releasing hormone, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a luteinizing-hormone-releasing hormone agonist, on benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin releasing hormone agonist (nafarelin) test to differentiate gonadotropin deficiency from constitutionally delayed puberty in teen-age boys--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal nafarelin versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chronic treatment with the gonadotrophin-releasing hormone agonist azagly-nafarelin on basal concentrations of LH in prepubertal bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
The Initial Agonistic Surge: A Technical Guide to the Flare-Up Effect of Nafarelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Nafarelin (B1677618) acetate (B1210297), a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), is a cornerstone in the management of various sex hormone-dependent conditions. Its therapeutic efficacy hinges on its ability to induce a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis. However, the initial phase of treatment is characterized by a transient stimulatory phenomenon known as the "flare-up" effect. This in-depth technical guide elucidates the mechanism, quantitative impact, and experimental evaluation of this initial agonistic surge.
The Biphasic Pharmacodynamic Profile of Nafarelin Acetate
This compound functions by binding to and activating GnRH receptors on the anterior pituitary gonadotrophs. This initial interaction mimics the natural pulsatile stimulation of GnRH, leading to a temporary increase in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This surge in gonadotropins, in turn, stimulates the gonads to produce sex steroids—estradiol (B170435) in females and testosterone (B1683101) in males.[3] This initial stimulatory phase is the "flare-up" effect.
With continued, non-pulsatile administration of this compound, the GnRH receptors on the pituitary become desensitized and downregulated.[3] This leads to a profound and sustained suppression of LH and FSH secretion, ultimately resulting in a hypogonadal state, which is the therapeutic goal for conditions like endometriosis and central precocious puberty.
Quantitative Analysis of the Initial Flare-Up
The magnitude and duration of the hormonal surge during the initial phase of this compound treatment are critical parameters for clinical management and research. The following tables summarize the quantitative data on these hormonal changes.
Table 1: Gonadotropin (LH and FSH) Surge Following a Single Dose of this compound in Girls with Precocious Puberty
| Hormone | Fold Increase from Baseline (Mean) | Time to Peak |
| Luteinizing Hormone (LH) | 8.8 | 3 hours |
| Follicle-Stimulating Hormone (FSH) | 3.4 | 3 hours |
Data extracted from a study by Rosenfield et al. (1986) involving a single subcutaneous injection of 0.2 µg/kg this compound.[4]
Table 2: Estradiol (E2) Response Following a Single Dose of this compound in Girls with Precocious Puberty
| Time Point | Mean Plasma Estradiol (pg/mL) | Fold Increase from Baseline (Approximate) |
| Baseline | 30 ± 6 | - |
| 12 hours | - | ~6-fold |
| 24 hours | 115 ± 13 | ~3.8-fold |
Data extracted from a study by Rosenfield et al. (1986) involving a single subcutaneous injection of 0.2 µg/kg this compound. The 12-hour data point is an approximation based on the text of the study.[4]
Table 3: Dose-Dependent Acute Estradiol Increase with Intranasal this compound in Women
| Daily Dose | Acute Estradiol Increase |
| 125 µg | Present |
| 250 µg | Present |
| 1000 µg | Absent |
This table illustrates that the acute stimulatory effect on estradiol is dose-dependent and can be overcome with higher doses of this compound.[5]
Experimental Protocols for Assessing the Flare-Up Effect
The following provides a generalized methodology for a clinical research study designed to quantify the initial flare-up effect of this compound.
3.1 Study Design
A prospective, open-label, single-arm study is appropriate for characterizing the pharmacodynamic effects.
3.2 Subject Population
Healthy adult male and female volunteers or a specific patient population (e.g., individuals with endometriosis) can be recruited. Stringent inclusion and exclusion criteria should be established to ensure a homogenous study group and minimize confounding variables.
3.3 Investigational Product Administration
-
Drug: this compound
-
Dosage: A single dose or the first dose of a chronic treatment regimen (e.g., 200 µg intranasally).
-
Route of Administration: Intranasal spray or subcutaneous injection.
3.4 Pharmacodynamic Assessments
-
Blood Sampling: Serial blood samples should be collected at baseline (pre-dose) and at frequent intervals post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Hormone Assays: Serum or plasma concentrations of LH, FSH, estradiol (in females), and total testosterone (in males) should be measured using validated immunoassays (e.g., ELISA, chemiluminescence).
3.5 Data Analysis
-
Calculate the mean and standard deviation for each hormone at each time point.
-
Determine the peak concentration (Cmax) and time to peak concentration (Tmax) for each hormone.
-
Calculate the fold-change from baseline for each hormone at each time point.
-
Statistical analysis (e.g., repeated measures ANOVA) can be used to assess the significance of hormonal changes over time.
Visualizing the Molecular and Experimental Framework
4.1 Signaling Pathway of GnRH Receptor Activation
The initial flare-up effect is a direct consequence of this compound binding to the GnRH receptor and initiating a downstream signaling cascade.
References
- 1. A comparison of this compound and danazol in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Creative Peptides [creative-peptides.com]
- 3. Treatment of endometriosis with a potent agonist of gonadotropin-releasing hormone (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rapid ovarian secretory response to pituitary stimulation by the gonadotropin-releasing hormone agonist nafarelin in sexual precocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maturation of gonadotropin and sex steroid responses to gonadotropin-releasing hormone agonist in males - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Symphony: A Technical Guide to Nafarelin Acetate Signaling in Pituitary Gonadotrophs
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Potent GnRH Agonist for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the signaling pathways activated by Nafarelin acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, in pituitary gonadotrophs. Understanding these intricate molecular interactions is paramount for the development of novel therapeutics targeting hormonal regulation. This document outlines the binding characteristics of Nafarelin, its downstream effects on second messenger systems, and the subsequent cascade of protein kinase activation, culminating in the physiological responses of gonadotropin synthesis and release.
Nafarelin acetate exerts its effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs.[1][2] This initial interaction triggers a biphasic response: an initial stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, followed by a profound desensitization and downregulation of the GnRH receptors with continuous administration.[1] This paradoxical effect forms the basis of its therapeutic applications in conditions such as endometriosis and central precocious puberty.[3]
Quantitative Analysis of this compound's Interaction with the GnRH Receptor and its Effect on Gonadotropin Secretion
The efficacy of this compound is rooted in its high affinity for the GnRH receptor and its potent ability to stimulate and subsequently suppress gonadotropin release. The following tables summarize key quantitative data gathered from various in vitro and in vivo studies.
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 0.06 nM | Human | [4] |
Table 1: Binding Affinity of Nafarelin for the GnRH Receptor. This table displays the equilibrium dissociation constant (Ki) of Nafarelin, indicating its high affinity for the human GnRH receptor.
| Dose | Effect on Gonadotropin Release | Duration | Comparison to GnRH | Reference |
| 100 µg | ~7-fold increase in LH and FSH | 24 hours | More potent than the same dose of natural GnRH | [5] |
Table 2: Stimulatory Effect of a Single Dose of Nafarelin on Gonadotropin Secretion. This table summarizes the acute stimulatory effect of a single subcutaneous injection of Nafarelin on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.
| Dose | Effect on LH Secretion (after 14 weeks) | Effect on FSH Secretion (after 14 weeks) | Ovarian Function | Reference |
| 125 µ g/day (intranasal) | Baseline levels not significantly altered | Baseline levels not significantly altered | Follicular activity and luteinization observed | [6][7] |
| 250 µ g/day (intranasal) | Significant suppression of baseline bioactive LH | Baseline levels not significantly altered | Ovulation inhibited | [6][7] |
| 1000 µ g/day (intranasal) | Significant suppression of baseline LH | Significant suppression of baseline FSH | Ovulation inhibited | [6] |
Table 3: Dose-Dependent Effects of Chronic Nafarelin Administration on Gonadotropin Secretion and Ovarian Function. This table details the long-term effects of daily intranasal Nafarelin administration at different dosages, highlighting the dose-dependent suppression of pituitary-ovarian function.
The Core Signaling Cascade: From Receptor Binding to Gene Expression
The binding of this compound to the GnRH receptor initiates a well-characterized signaling cascade primarily mediated by the Gq/11 family of G proteins.[8] This sets in motion a series of intracellular events, as depicted in the signaling pathway diagram below.
Upon activation by Nafarelin, the GnRH receptor stimulates phospholipase C (PLC) via the Gαq/11 subunit.[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10] The rise in intracellular Ca²⁺, along with DAG, activates various isoforms of protein kinase C (PKC).[9][11]
Activated PKC plays a central role in the downstream signaling cascade, leading to the activation of the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[9][12][13] The activation of the ERK pathway is also influenced by the tyrosine kinase c-Src.[14][15] These MAPK pathways ultimately lead to the phosphorylation of transcription factors that translocate to the nucleus and regulate the expression of gonadotropin subunit genes (αGSU, LHβ, and FSHβ).[11][16]
The elevated intracellular Ca²⁺ also activates calmodulin, which in turn activates the calcium-dependent phosphatase calcineurin. Calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing its translocation to the nucleus to participate in gene transcription.[17]
Experimental Protocols
A thorough understanding of the this compound signaling pathway relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments cited in the study of GnRH agonist signaling.
Radioligand Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity of this compound to the GnRH receptor.
1. Membrane Preparation:
-
Homogenize pituitary tissue or GnRH receptor-expressing cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
For competition binding, add increasing concentrations of unlabeled this compound.
-
Add a constant, low concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) to all wells.
-
To determine non-specific binding, include wells with a high concentration of unlabeled GnRH agonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Nafarelin that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Intracellular Calcium Imaging
This technique is employed to visualize and quantify the changes in intracellular calcium concentration in response to this compound stimulation.
1. Cell Preparation:
-
Culture pituitary gonadotrophs or a suitable cell line (e.g., αT3-1 or LβT2 cells) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM in a physiological salt solution) for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.
2. Imaging:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological buffer.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Record a baseline fluorescence ratio (340/380) for a few minutes.
-
Apply this compound to the cells via the perfusion system.
-
Continue to record the fluorescence ratio to monitor the change in intracellular calcium concentration.
3. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
The change in the 340/380 ratio over time reflects the dynamics of the calcium response to Nafarelin stimulation.
-
The peak amplitude and the duration of the calcium signal can be quantified.[18][19][20]
Immunoassay for LH and FSH Quantification
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the amount of LH and FSH secreted from pituitary cells in response to this compound.
1. Cell Culture and Treatment:
-
Culture primary pituitary cells or gonadotrope cell lines in multi-well plates.
-
When the cells reach the desired confluency, replace the culture medium with a serum-free medium.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Collect the cell culture supernatant, which contains the secreted hormones.
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for either LH or FSH and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites on the plate.
-
Add the collected cell culture supernatants and standards of known LH or FSH concentrations to the wells and incubate.
-
Wash the plate to remove unbound antigens.
-
Add a detection antibody, which is also specific for the hormone and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), to the wells and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to the wells. The enzyme will convert the substrate into a colored product.
-
Stop the reaction with a stop solution.
3. Detection and Analysis:
-
Measure the absorbance of the colored product in each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of LH or FSH in the cell culture supernatants by interpolating their absorbance values on the standard curve.[21][22][23][24]
Quantitative Western Blot for ERK Phosphorylation
This method is used to measure the activation of the ERK MAPK pathway by assessing the level of phosphorylated ERK.
1. Cell Lysis and Protein Quantification:
-
Treat cultured gonadotrophs with this compound for various time points.
-
Lyse the cells in a buffer containing detergents and phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
2. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK (p-ERK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
3. Detection and Quantification:
-
Add a chemiluminescent substrate to the membrane, which will produce light in the presence of the HRP enzyme.
-
Detect the light signal using a CCD camera-based imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes total ERK.
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.[10][25][26][27][28]
Conclusion
This compound's interaction with the GnRH receptor in pituitary gonadotrophs triggers a complex and highly regulated signaling network. The initial Gq/11-mediated activation of the PLC-IP3/DAG pathway leads to a surge in intracellular calcium and the activation of PKC, which in turn orchestrates the activation of multiple MAPK cascades. These pathways converge on the nucleus to regulate the transcription of gonadotropin genes, leading to the synthesis and secretion of LH and FSH. The detailed understanding of this signaling symphony, facilitated by the experimental protocols outlined herein, is crucial for the rational design of new and improved therapies for a range of reproductive and oncological disorders. This technical guide serves as a comprehensive resource for researchers dedicated to advancing our knowledge in this critical area of endocrinology and drug development.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-related changes in LH bioactivity with intranasal GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. SET Protein Interacts with Intracellular Domains of the Gonadotropin-releasing Hormone Receptor and Differentially Regulates Receptor Signaling to cAMP and Calcium in Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brainvta.tech [brainvta.tech]
- 20. This compound for pituitary down-regulation in in vitro fertilization. Comparison of two dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ELISA Protocol [protocols.io]
- 22. fn-test.com [fn-test.com]
- 23. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abcam.com [abcam.com]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Nafarelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Nafarelin (B1677618) acetate (B1210297) is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, playing a crucial role in therapeutic strategies for hormone-dependent conditions. This guide provides a comprehensive overview of its molecular and chemical characteristics, mechanism of action, and relevant experimental data.
Molecular Structure and Chemical Properties
Nafarelin acetate is a synthetic decapeptide analogue of the naturally occurring GnRH.[1][2] The primary structural modification is the substitution of the glycine (B1666218) at position 6 with 3-(2-naphthyl)-D-alanine.[3][4] This alteration significantly enhances its potency and extends its biological half-life compared to the endogenous hormone.[3]
The chemical name for nafarelin is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl)-D-alanyl-L-leucyl-L-arginyl-L-prolyl-glycinamide.[2][5] It is administered as an acetate salt in its pharmaceutical formulation.[6]
Table 1: Physicochemical and Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C68H89N17O16 | [6][7][8] |
| Molecular Weight | 1400.5 g/mol | [6][7][8] |
| Appearance | White to off-white solid | |
| Solubility | >5 mg/mL in water | |
| InChI Key | FSBTYDWUUWLHBD-UHFFFAOYSA-N | [7] |
| CAS Number | 86220-42-0 | [3][8] |
Mechanism of Action
This compound functions as a superagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.[9][10][11] Its mechanism is biphasic:
-
Initial Stimulation (Flare Effect): Upon initial administration, nafarelin binds to and activates the GnRHR, leading to a transient surge in the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][5] This results in a temporary increase in gonadal steroid production.[1][4]
-
Downregulation and Desensitization: Continuous and prolonged exposure to nafarelin leads to the desensitization and downregulation of the GnRHR.[1][4][6] This sustained activation uncouples the receptor from its signaling pathways, resulting in a profound and reversible suppression of LH and FSH secretion.[4][12] The subsequent decrease in gonadal steroid levels to castrate or postmenopausal levels forms the basis of its therapeutic effect in conditions like endometriosis and central precocious puberty.[1][6]
Signaling Pathway
The binding of nafarelin to the GnRHR primarily activates the Gαq/11 protein.[10][13] This initiates a cascade of intracellular events:
-
Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][13][14]
-
IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[11][15]
-
DAG, along with Ca2+, activates Protein Kinase C (PKC).[11][14][15]
These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which are crucial for the transcription and secretion of gonadotropins.[9][11][13]
Caption: Nafarelin-activated GnRH receptor signaling pathway.
Quantitative Pharmacological Data
The enhanced potency and modified pharmacokinetic profile of nafarelin are key to its clinical utility.
Table 2: Pharmacokinetic and Potency Data for this compound
| Parameter | Value | Notes | Source |
| In Vivo Potency | ~200 times more potent than native GnRH | Varies by study | [16] |
| Bioavailability (Intranasal) | 2.8% (Range: 1.2% - 5.6%) | For a 400 µg dose | [4][5][17] |
| Tmax (Intranasal) | 10 - 40 minutes | Time to maximum serum concentration | [5][18] |
| Elimination Half-life | ~3 hours | Following intranasal administration | [5][6][19] |
| Plasma Protein Binding | ~80% | [5] |
Experimental Protocols
Detailed experimental procedures are essential for the characterization and development of GnRH analogues.
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Methodology:
-
Membrane Preparation: GnRH receptor-expressing cell membranes (e.g., from COS-7 cells transfected with the human GnRHR cDNA or pituitary tissue) are prepared via homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[14][20]
-
Radioligand: A radiolabeled GnRH analogue, such as [125I]-Buserelin, is utilized as the tracer.[14][20]
-
Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and the prepared membranes are incubated with serially diluted concentrations of unlabeled this compound.
-
Controls:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding (NSB): Radioligand, membranes, and a saturating concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin) to determine binding to non-receptor components.[14]
-
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C or 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[14]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (often pre-soaked in polyethyleneimine to reduce NSB). This separates receptor-bound from free radioligand.[14]
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting NSB from total binding.
-
The IC50 value (concentration of nafarelin that inhibits 50% of specific radioligand binding) is determined by non-linear regression of the competition curve.[14]
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Objective: To assess the in vivo efficacy of this compound in suppressing the hypothalamic-pituitary-gonadal axis.
Methodology:
-
Animal Model: Adult, regularly cycling female rhesus monkeys (Macaca mulatta) are often used as they provide a relevant physiological model for human reproduction.[21][22]
-
Treatment Protocol: A GnRH agonist long protocol can be adapted. This compound is administered daily (e.g., via intranasal spray or subcutaneous injection) starting in the mid-luteal phase of the menstrual cycle to achieve pituitary downregulation.[23][24]
-
Hormone Monitoring:
-
Frequent blood samples are collected throughout the study period.
-
Serum concentrations of LH, FSH, and estradiol (B170435) are measured using validated immunoassays (e.g., ELISA, RIA).
-
-
Assessment of Downregulation: Pituitary suppression is confirmed by the reduction of estradiol to baseline or postmenopausal levels.
-
Ovarian Stimulation (Optional): Following confirmation of downregulation, ovarian stimulation can be initiated with exogenous gonadotropins (e.g., recombinant FSH) to assess ovarian response post-suppression.
-
Data Analysis: Hormone profiles are analyzed to determine the time to suppression, the nadir of hormone levels, and the overall effectiveness of the treatment in inducing a hypogonadal state.
Caption: Key experimental workflows for this compound characterization.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. This compound | 86220-42-0 [chemicalbook.com]
- 4. Nafarelin | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | C68H89N17O16 | CID 25079425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound | CAS#:86220-42-0 | Chemsrc [chemsrc.com]
- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. This compound: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: map04912 [genome.jp]
- 14. benchchem.com [benchchem.com]
- 15. Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound hydrate | inhibitor/agonist | CAS 86220-42-0 | Buy this compound hydrate from Supplier InvivoChem [invivochem.com]
- 17. Bioavailability of nafarelin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absorption and metabolism of nafarelin, a potent agonist of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 20. academic.oup.com [academic.oup.com]
- 21. Recent Discoveries on the Control of GnRH Neurons in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Studies on Nafarelin Acetate for Endometriosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on nafarelin (B1677618) acetate (B1210297), a pioneering gonadotropin-releasing hormone (GnRH) agonist, for the management of endometriosis. It synthesizes data from early clinical trials, details experimental protocols, and illustrates the core biological pathways and clinical workflows involved in these seminal studies.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility. Early therapeutic strategies aimed to induce a hypoestrogenic state to suppress the growth and activity of these ectopic lesions. Nafarelin acetate emerged as a potent synthetic decapeptide GnRH agonist, designed to reversibly suppress ovarian function. Administered intranasally, it offered a novel approach compared to existing treatments like danazol (B1669791) by inducing a state of "pseudomenopause."
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
Nafarelin's therapeutic effect is achieved through its profound impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis. As a GnRH agonist, its mechanism is biphasic:
-
Initial Stimulation (Flare-up): Upon initial administration, nafarelin binds to GnRH receptors on the pituitary gonadotrophs, mimicking endogenous GnRH. This causes a transient increase in the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This "flare-up" can lead to a temporary surge in ovarian estrogen production.
-
Downregulation and Desensitization: With continuous, non-pulsatile administration, nafarelin leads to the downregulation and desensitization of pituitary GnRH receptors. This sustained exposure makes the pituitary refractory to further stimulation. Consequently, the secretion of LH and FSH is profoundly suppressed. This, in turn, leads to a dramatic reduction in ovarian estrogen production, creating a hypoestrogenic state similar to that of menopause. The suppression of estrogen deprives the ectopic endometrial implants of the hormonal support needed for their growth and survival.
Key Early Clinical Trial Protocols
Early trials were designed to establish the efficacy and safety of nafarelin, often comparing it to the then-standard-of-care, danazol. These studies were typically multicenter, randomized, and double-blind.
Representative Experimental Protocol
A common protocol from pivotal studies is outlined below:
-
Patient Selection:
-
Inclusion Criteria: Premenopausal women (typically 18-45 years) with laparoscopically confirmed endometriosis (mild to severe stages). Patients presented with symptoms such as pelvic pain, dysmenorrhea, and/or dyspareunia.
-
Exclusion Criteria: Pregnancy, lactation, undiagnosed abnormal vaginal bleeding, hypersensitivity to GnRH analogs, and conditions that could be worsened by hypoestrogenism.
-
-
Study Design:
-
A prospective, randomized, double-blind, double-dummy, multicenter design was frequently used.
-
Patients were randomly assigned to receive treatment for a duration of 6 months.
-
-
Treatment Arms:
-
Nafarelin Group: Intranasal this compound, typically at a dose of 200 µg twice daily (400 µ g/day ). Some studies also investigated an 800 µ g/day dose.
-
Comparator Group (e.g., Danazol): Oral danazol, often at 600 mg or 800 mg per day.
-
Blinding: A "double-dummy" technique was used where patients in the nafarelin group received active nasal spray and placebo oral tablets, while the danazol group received placebo nasal spray and active oral tablets.
-
-
Efficacy and Safety Assessments:
-
Baseline: Comprehensive medical history, physical and pelvic examinations, and a diagnostic laparoscopy to score the extent of disease using the American Fertility Society (AFS) scoring system. Symptom severity was recorded using patient-reported pain scores.
-
During Treatment: Monthly visits to assess symptoms, adverse events, and bleeding patterns. Hormonal levels (estradiol, LH, FSH) were monitored.
-
End of Treatment (6 Months): A second-look laparoscopy was performed to re-score the endometriosis implants and adhesions. Bone mineral density (BMD) was often assessed using dual-energy X-ray absorptiometry (DXA).
-
Follow-up: Patients were typically followed for 6 to 12 months post-treatment to monitor for the recurrence of symptoms and to record pregnancy rates in those attempting conception.
-
Quantitative Data from Early Studies
The primary outcomes of these trials demonstrated that nafarelin was as effective as danazol in reducing the extent of endometriosis and alleviating symptoms.
Efficacy Data
The tables below summarize key efficacy findings from comparative studies.
Table 1: Reduction in Laparoscopic Scores (American Fertility Society Score)
| Study (Year) | Treatment Group | N | Mean Baseline Score | Mean Post-Treatment Score | Mean Reduction |
|---|---|---|---|---|---|
| Henzl et al. (1988) | Nafarelin 400 µ g/day | - | 20.4 | 11.7 | 8.7 |
| Nafarelin 800 µ g/day | - | 21.9 | 12.6 | 9.3 | |
| Danazol 800 mg/day | - | 18.4 | 10.5 | 7.9 | |
| Fraser & Shaw (1991) | Nafarelin 400 µ g/day | 27 | - | - | 60-70% |
| | Danazol 600 mg/day | 22 | - | - | 60-70% |
Table 2: Symptom Relief and Recurrence
| Study (Year) | Treatment Group | Duration | Key Finding on Symptom Relief | Recurrence / Retreatment |
|---|---|---|---|---|
| Henzl et al. (1988) | All groups | 6 months | % of women with severe pain dropped from ~40% to 5-10%. | - |
| Wheeler et al. (1995) | Nafarelin (3 months) | 3 months | Significant drop in pain scores. | 26% required retreatment after 1 year. |
| | Nafarelin (6 months) | 6 months | Significant drop in pain scores, no difference from 3-month group. | 26% required retreatment after 1 year. |
Safety and Tolerability Data
Side effect profiles differed significantly between nafarelin and danazol, reflecting their distinct mechanisms of action. Nafarelin's side effects were primarily hypoestrogenic, while danazol's were androgenic.
Table 3: Common Adverse Events Profile
| Adverse Event | Nafarelin | Danazol | Mechanism |
|---|---|---|---|
| Hot Flashes | High Incidence (~90%) | Lower Incidence | Hypoestrogenic |
| Vaginal Dryness | Common | Less Common | Hypoestrogenic |
| Decreased Libido | Common | Can Occur | Hypoestrogenic |
| Weight Gain | Infrequent | Common | Androgenic/Metabolic |
| Acne | ~10% | Common | Androgenic |
| Negative Lipid Profile Changes | Not Observed | Observed (↓ HDL, ↑ LDL) | Metabolic |
| Bone Mineral Density Loss | Reversible decrease observed | Less pronounced | Hypoestrogenic |
In a comparative study, 90% of nafarelin patients reported adverse events, compared to 88% on leuprolide, a similar GnRH agonist. Early withdrawal due to adverse events was 7% for nafarelin versus 13% for leuprolide in the same study. A notable concern with nafarelin was a reversible loss of vertebral trabecular bone density, which could be nearly 9% after a six-month course.
Conclusion
The early clinical studies conducted in the late 1980s and early 1990s were instrumental in establishing this compound as a highly effective and well-tolerated treatment for endometriosis. These trials rigorously demonstrated that by inducing a reversible hypoestrogenic state through pituitary desensitization, nafarelin could significantly reduce endometriotic lesions and alleviate debilitating pain, offering an efficacy comparable to danazol but with a distinct and often more favorable side effect profile. The detailed protocols and quantitative outcomes from this foundational research paved the way for GnRH agonists to become a cornerstone of medical management for endometriosis.
In Vitro Characterization of Nafarelin Acetate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafarelin (B1677618) acetate (B1210297) is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] As a key modulator of the hypothalamic-pituitary-gonadal axis, its in vitro characterization is crucial for understanding its therapeutic mechanism and for the development of novel gonadotropin-releasing hormone analogues. This technical guide provides an in-depth overview of the in vitro bioactivity of nafarelin acetate, including detailed experimental protocols, data presentation, and visualization of key biological pathways and workflows.
Nafarelin functions by initially stimulating the GnRH receptor, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous administration results in downregulation of the GnRH receptors in the pituitary and desensitization of the pituitary gonadotropes, leading to a significant and sustained decrease in LH and FSH production.[1] This reversible suppression of gonadotropin secretion forms the basis of its therapeutic applications in conditions such as endometriosis and in assisted reproductive technologies.[3][4]
Quantitative Bioactivity Data
While specific in vitro quantitative data such as Ki, EC50, and IC50 values for this compound are not extensively reported in publicly available literature, comparative studies and meta-analyses provide valuable insights into its relative potency and efficacy. The following table summarizes comparative data from clinical and in vitro fertilization (IVF) studies, which indirectly reflect its bioactivity.
| Parameter | This compound | Comparator GnRH Agonist(s) | Study Context | Finding |
| Pituitary Downregulation | Effective at 400 µg and 600 µg daily doses | Buserelin (B193263) (200 µg, 5 times daily) | Long-protocol IVF | Time to achieve pituitary down-regulation was longer with 200 µg nafarelin compared to 400 µg nafarelin or buserelin.[5] |
| Ovarian Stimulation | Required fewer ampoules of hMG/FSH and fewer days of stimulation | Buserelin, Triptorelin, Leuprolide | Meta-analysis of IVF studies | Nafarelin demonstrated comparable pregnancy rates with reduced gonadotropin requirements.[3][4] |
| Hormone Levels | No significant difference in follicular phase serum levels of E2, FSH, or LH | Leuprolide acetate | Randomized clinical trial in IVF | Patient response in terms of key hormone levels was similar between the two agonists.[6] |
| Clinical Pregnancy Rate | 31% per recruit and 39% per embryo transfer (400 µg dose) | Buserelin (200 µg) | Randomized single-blind comparative trial in IVF | No statistically significant difference in pregnancy rates was observed.[5] |
Experimental Protocols
The in vitro characterization of this compound's bioactivity involves a series of assays to determine its binding affinity to the GnRH receptor and its functional consequences on downstream signaling pathways.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Line: A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled GnRH agonist (e.g., [125I]-Buserelin or [125I]-Triptorelin).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
Procedure:
-
Membrane Preparation:
-
Culture GnRH receptor-expressing cells to confluency.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, GnRH receptor membrane preparation (typically 10-50 µg protein/well), and the radioligand.[7]
-
Non-specific Binding (NSB): Add a high concentration of an unlabeled GnRH agonist, membrane preparation, and the radioligand.[7]
-
Competitive Binding: Add serial dilutions of this compound, membrane preparation, and the radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[7]
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the ability of this compound to stimulate the Gq-coupled GnRH receptor, leading to the production of inositol phosphates.
Materials:
-
Cell Line: GnRH receptor-expressing cells.
-
Labeling Reagent: [³H]-myo-inositol.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Lithium Chloride (LiCl) Solution: To inhibit inositol monophosphatase.
-
Extraction Solution: Perchloric acid or trichloroacetic acid.
-
Anion Exchange Resin.
Procedure:
-
Cell Culture and Labeling:
-
Seed GnRH receptor-expressing cells in multi-well plates.
-
Incubate the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
-
Extraction:
-
Terminate the stimulation by adding ice-cold extraction solution.
-
Incubate on ice to allow for cell lysis and extraction of inositol phosphates.
-
-
Separation:
-
Neutralize the extracts.
-
Apply the neutralized extracts to anion exchange columns to separate the different inositol phosphate species.
-
Elute the inositol phosphates with increasing concentrations of ammonium (B1175870) formate.
-
-
Quantification:
-
Measure the radioactivity of the eluted fractions using a scintillation counter.
-
-
Data Analysis:
-
Plot the total inositol phosphate accumulation against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GnRH receptor activation by this compound.
Materials:
-
Cell Line: GnRH receptor-expressing cells.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Test Compound: this compound.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Instrumentation: A fluorescent imaging plate reader (FLIPR) or a similar microplate reader capable of kinetic fluorescence reading.
Procedure:
-
Cell Plating: Seed GnRH receptor-expressing cells into black-walled, clear-bottom microplates and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add various concentrations of this compound to the wells using the instrument's integrated liquid handling system.
-
Immediately begin kinetic fluorescence measurements to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the GnRH receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A prospective randomized comparison of two gonadotrophin-releasing hormone agonists, this compound and buserelin acetate, in in-vitro fertilization-embryo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of nafarelin in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prospective randomized single-blind comparative trial of this compound with buserelin in long-protocol gonadotrophin-releasing hormone analogue controlled in-vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between nafarelin and leuprolide acetate for in vitro fertilization: preliminary clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Basic Research Applications of GnRH Agonists: A Focus on Nafarelin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic research applications of Gonadotropin-Releasing Hormone (GnRH) agonists, with a specific focus on nafarelin (B1677618). It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of nafarelin's mechanism of action, its utility in various experimental models, and detailed protocols for its application in a laboratory setting.
Core Concepts: Mechanism of Action of Nafarelin
Nafarelin is a potent synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] Its primary mechanism of action involves its interaction with the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[2] This interaction leads to a biphasic response:
-
Initial Agonist Effect (Flare-up): Upon initial administration, nafarelin acts as a potent GnRH agonist, stimulating the GnRH receptors. This leads to a transient increase in the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[3] This initial stimulatory phase is often referred to as the "flare effect."[2]
-
Receptor Downregulation and Desensitization: Continuous or prolonged exposure to nafarelin results in the persistent occupation of GnRH receptors.[4] This leads to a paradoxical effect: the downregulation and desensitization of these receptors on the pituitary gonadotropes.[2][4] The exact mechanisms involve receptor internalization and uncoupling from its intracellular signaling pathways. This sustained inactivation of GnRH receptors significantly reduces the secretion of LH and FSH.
-
Suppression of Gonadal Steroidogenesis: The profound suppression of LH and FSH levels leads to a dramatic decrease in the production and secretion of gonadal steroid hormones, namely estrogen and progesterone (B1679170) in females and testosterone (B1683101) in males.[2][4] This reversible "medical castration" is the basis for nafarelin's therapeutic applications and its use in basic research to study hormone-dependent processes.
Signaling Pathways of the GnRH Receptor
The binding of nafarelin to the GnRH receptor initiates a cascade of intracellular signaling events. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. The downstream signaling pathway is crucial for mediating the physiological effects of GnRH and its agonists.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of nafarelin from various studies.
Table 1: Dose-Dependent Effects of Nafarelin on Hormonal Levels in Women [1]
| Daily Nafarelin Dose | Change in Basal Serum FSH | Change in Serum LH | Peak LH Response Decrease | Basal Serum Estradiol (after 1 month) |
| 125 µg | Decreased (P < 0.01) | Not significant | ~70% | ~70 pg/ml |
| 250 µg | Decreased (P < 0.01) | Decreased (P < 0.01) | ~70% | ~25 pg/ml |
| 1000 µg | Decreased (P < 0.01) | Decreased (P < 0.01) | ~95% | ~25 pg/ml |
Table 2: Comparative Hormonal Responses to Single Doses of Nafarelin and Leuprolide [4]
| Treatment | Effect on LH and FSH | Comparative LH Response |
| Nafarelin (100 µg) | Stimulates for 24 hours | - |
| Leuprolide (10 µg/kg) | Elicits gonadotropin response | Similar to 1-1.5 µg/kg nafarelin |
Basic Research Applications and Experimental Protocols
Nafarelin is a valuable tool in basic research for studying hormone-dependent diseases and physiological processes. Its ability to reversibly suppress the hypothalamic-pituitary-gonadal axis allows for the creation of well-controlled experimental models.
In Vitro Studies: Cancer Cell Lines
Nafarelin is utilized in in vitro studies to investigate the direct effects of GnRH agonists on cancer cells that express GnRH receptors, such as prostate and breast cancer cell lines.
Experimental Protocol: Assessing the Effect of Nafarelin on Prostate Cancer Cell (LNCaP) Viability
This protocol outlines a general procedure for determining the effect of nafarelin on the viability of the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.
-
Cell Culture:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Nafarelin Treatment:
-
Prepare a stock solution of nafarelin in sterile, nuclease-free water or an appropriate buffer.
-
Perform serial dilutions of the nafarelin stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of nafarelin. Include a vehicle control (medium without nafarelin).
-
Incubate the cells for 24, 48, or 72 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each nafarelin concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the nafarelin concentration to generate a dose-response curve and determine the IC50 value (the concentration of nafarelin that inhibits cell viability by 50%).
-
In Vivo Studies: Animal Models of Hormone-Dependent Diseases
Nafarelin is instrumental in creating and studying animal models of hormone-dependent diseases like endometriosis and prostate cancer.
Experimental Protocol: Induction and Treatment of Endometriosis in a Rat Model
This protocol describes the surgical induction of endometriosis in rats and a general approach for evaluating the efficacy of nafarelin.
-
Animal Model:
-
Use adult female Sprague-Dawley or Wistar rats with regular estrous cycles.
-
-
Surgical Induction of Endometriosis:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of one uterine horn and place it in sterile saline.
-
Cut the uterine tissue into small fragments (approximately 2x2 mm).
-
Suture these endometrial fragments to the peritoneal wall or the intestinal mesentery.
-
Close the abdominal incision.
-
Allow the animals to recover for 2-4 weeks to allow for the establishment of endometriotic lesions.
-
-
Nafarelin Treatment:
-
Divide the rats into a control group (vehicle administration) and a treatment group (nafarelin administration).
-
Administer nafarelin via subcutaneous injection or osmotic minipumps at a specified dose (e.g., 10-100 µg/kg/day) for a defined period (e.g., 4-8 weeks).
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the animals.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully dissect and measure the size and weight of the endometriotic implants.
-
Collect blood samples for hormone analysis (LH, FSH, estradiol).
-
Excise the implants for histological analysis to assess the regression of endometrial glands and stroma.
-
-
Data Analysis:
-
Compare the size and weight of the implants, hormone levels, and histological findings between the control and nafarelin-treated groups.
-
Conclusion
Nafarelin, as a potent GnRH agonist, is an invaluable tool for basic research in reproductive biology, oncology, and endocrinology. Its well-characterized mechanism of action, involving the initial stimulation followed by profound suppression of the hypothalamic-pituitary-gonadal axis, allows for the development of robust and reproducible experimental models. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to utilize nafarelin in their studies to further unravel the complexities of hormone-dependent processes and to aid in the development of novel therapeutic strategies.
References
- 1. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nafarelin | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Fertilization using Nafarelin Acetate for Controlled Ovarian Hyperstimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nafarelin (B1677618) acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, in in vitro fertilization (IVF) protocols for controlled ovarian hyperstimulation (COH). Detailed methodologies for common protocols, a summary of expected outcomes, and the underlying signaling pathways are presented to guide research and clinical application.
Mechanism of Action
Nafarelin acetate is a synthetic analog of GnRH. Its primary mechanism of action involves the desensitization and downregulation of GnRH receptors in the pituitary gland. Upon initial administration, nafarelin induces a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect." However, continuous administration leads to a sustained suppression of these gonadotropins, resulting in a hypoestrogenic state that prevents a premature LH surge and allows for synchronized follicular development during ovarian stimulation.[1]
Signaling Pathway
The signaling pathway of this compound's action on the pituitary gonadotroph cells is initiated by its binding to the GnRH receptor. This interaction triggers a cascade of intracellular events that initially stimulate and subsequently inhibit the synthesis and release of LH and FSH.
Caption: this compound signaling pathway in the pituitary.
Experimental Protocols
Two primary protocols utilizing this compound for controlled ovarian hyperstimulation are the Long Protocol and the Short (Flare-up) Protocol.
Long Protocol (Luteal Phase Downregulation)
The Long Protocol is considered a standard approach and allows for precise control over the cycle.[2][3]
Objective: To achieve profound pituitary suppression before initiating ovarian stimulation, preventing a premature LH surge and promoting a synchronized cohort of follicles.
Methodology:
-
Baseline Assessment: Conduct a baseline ultrasound and serum hormone analysis (FSH, LH, Estradiol) on day 2 or 3 of the menstrual cycle.[3]
-
Downregulation Phase:
-
Initiate this compound nasal spray in the mid-luteal phase (approximately day 21) of the preceding menstrual cycle.[2][4]
-
The typical dosage is 400-800 µ g/day , administered as one spray (200 µg) into each nostril twice daily.
-
Continue this compound for approximately 10-14 days to achieve pituitary downregulation.[4]
-
-
Confirmation of Downregulation:
-
After 10-14 days of nafarelin administration, confirm downregulation via ultrasound (endometrial thickness <5mm and no ovarian cysts) and serum estradiol (B170435) levels (<50 pg/mL).
-
-
Ovarian Stimulation Phase:
-
Once downregulation is confirmed, begin daily injections of gonadotropins (e.g., human menopausal gonadotropin (hMG) or recombinant FSH). The typical starting dose is 150-300 IU/day, adjusted based on the patient's age, ovarian reserve, and previous response.
-
Continue this compound at the same or a reduced dosage throughout the stimulation phase to maintain pituitary suppression.
-
-
Monitoring:
-
Monitor follicular growth via transvaginal ultrasound every 2-3 days, starting on day 5 of stimulation.
-
Measure serum estradiol levels in conjunction with ultrasound monitoring.
-
-
hCG Trigger:
-
Administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation when at least three follicles reach a mean diameter of 17-18 mm.[5]
-
Discontinue this compound and gonadotropin injections after the hCG trigger.
-
-
Oocyte Retrieval:
-
Perform oocyte retrieval 34-36 hours after the hCG injection.[6]
-
Caption: Workflow of the this compound Long Protocol.
Short Protocol (Flare-up or Microdose Flare)
The Short Protocol utilizes the initial flare effect of this compound to augment the ovarian response to gonadotropins. It is often recommended for patients with a predicted poor ovarian response.
Objective: To leverage the initial gonadotropin surge from nafarelin administration to enhance follicular recruitment.
Methodology:
-
Baseline Assessment: Perform a baseline ultrasound and serum hormone analysis on day 2 of the menstrual cycle.
-
Initiation of Treatment:
-
Begin this compound nasal spray on day 2 of the menstrual cycle. The typical dosage is 400 µ g/day (one 200 µg spray in each nostril).
-
-
Ovarian Stimulation:
-
Start daily gonadotropin injections on day 3 of the menstrual cycle. The dosage is individualized based on patient characteristics.
-
Continue this compound concurrently with gonadotropins.
-
-
Monitoring:
-
Monitor follicular development and serum estradiol levels as described in the Long Protocol, starting around day 5 of stimulation.
-
-
hCG Trigger:
-
Administer hCG when follicular maturity criteria are met (at least three follicles ≥17-18 mm in diameter).
-
-
Oocyte Retrieval:
-
Schedule oocyte retrieval 34-36 hours after the hCG trigger.
-
Caption: Workflow of the this compound Short (Flare-up) Protocol.
Data Presentation
The following tables summarize quantitative data from clinical studies comparing this compound with other GnRH agonists in IVF protocols.
Table 1: Comparison of this compound and Buserelin (B193263) Acetate in a Short Protocol
| Parameter | This compound (400 µ g/day ) | Buserelin Acetate (900 µ g/day ) |
| Duration of GnRH agonist treatment (days) | No significant difference | No significant difference |
| Mean hMG dose required (ampoules) | No significant difference | No significant difference |
| Peak estradiol levels (pg/mL) | No significant difference | No significant difference |
| Number of preovulatory follicles | No significant difference | No significant difference |
| Number of aspirated oocytes | No significant difference | No significant difference |
| Fertilization rate (%) | No significant difference | No significant difference |
| Number of transferred embryos | No significant difference | No significant difference |
Data synthesized from a prospective clinical trial. The study concluded that nafarelin is as effective as buserelin in a short protocol, with the advantage of a lower required dose and more convenient twice-daily administration.
Table 2: Meta-analysis of Nafarelin vs. Other GnRH Agonists (Long and Short Protocols)
| Outcome | Nafarelin | Other GnRH Agonists (Buserelin, Triptorelin, Leuprolide) |
| Pregnancy Rate per Embryo Transfer | Equivalent | Equivalent |
| Fertilization Rate | Comparable | Comparable |
| Number of Oocytes Retrieved | Comparable | Comparable |
| Peak Estradiol Concentrations | Comparable | Comparable |
| Days of Gonadotropin Stimulation | Fewer days required | More days required |
| Amount of Gonadotropin Required | Fewer ampoules required | More ampoules required |
| Cycle Cancellation Rate | Comparable | Comparable |
This meta-analysis, encompassing nine randomized controlled trials with 1014 women, demonstrated that nafarelin's overall efficacy is equivalent to other commonly used GnRH agonists.[6][7] Notably, treatment with nafarelin was associated with a reduction in the duration and total dose of gonadotropin stimulation required.[6][7]
Conclusion
This compound is a well-established and effective GnRH agonist for controlled ovarian hyperstimulation in IVF. Both the Long and Short (Flare-up) protocols offer viable options for pituitary suppression, with the choice of protocol depending on the patient's individual characteristics and clinical judgment. The available data indicates that nafarelin has a comparable efficacy and safety profile to other GnRH agonists, with the potential benefit of requiring less gonadotropin stimulation. These detailed protocols and comparative data serve as a valuable resource for professionals in the field of reproductive medicine and drug development.
References
- 1. wessexmaternityacademy.org [wessexmaternityacademy.org]
- 2. Comparison of different stimulation protocols used in in vitro fertilization: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ankuranclinic.com [ankuranclinic.com]
- 4. eugonia.com.gr [eugonia.com.gr]
- 5. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 6. ivf.com.au [ivf.com.au]
- 7. Stimulation for IVF (Section 2) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
Long-Term Suppression of Reproductive Function with Nafarelin Acetate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafarelin (B1677618) acetate (B1210297) is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH).[1] Continuous administration of nafarelin acetate leads to the downregulation of GnRH receptors in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis results in a significant reduction in the production of gonadal steroids, such as estrogen and testosterone, effectively inducing a temporary state of medical castration.[2][3] These characteristics make this compound a valuable tool in preclinical research for studying sex hormone-dependent conditions, developing novel contraceptives, and as an adjunct in reproductive technologies.
This document provides detailed application notes and experimental protocols for the long-term suppression of reproductive function using this compound in various animal models. The information is compiled from peer-reviewed studies to assist researchers in designing and executing their experiments.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound initially causes a transient "flare-up" effect, stimulating the release of LH and FSH.[3] However, with continuous exposure, the pituitary GnRH receptors become desensitized and downregulated. This leads to a profound and sustained suppression of gonadotropin secretion, thereby inhibiting gonadal steroidogenesis and gametogenesis. Upon cessation of treatment, the HPG axis can recover, and reproductive function is typically restored.[4]
References
- 1. Long-term effects of GnRH agonist, GnRH antagonist, and estrogen plus progesterone treatment on apoptosis related genes in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafarelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term reversible suppression of oestrus in bitches with this compound, a potent LHRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nafarelin Acetate's Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafarelin (B1677618) acetate (B1210297), a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a valuable tool in cancer research.[1] While its primary clinical application involves the suppression of sex hormones through the desensitization of pituitary GnRH receptors, there is substantial evidence for its direct anti-tumor effects on cancer cells expressing the GnRH receptor (GnRH-R).[2][3][4] These direct effects are mediated through a distinct signaling pathway compared to its pituitary action, offering a promising avenue for therapeutic intervention.[4]
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the direct effects of nafarelin acetate on cancer cells. This document outlines detailed protocols for common in vitro assays, summarizes quantitative data from studies on GnRH analogs, and provides visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action in Cancer Cells
In contrast to its action in the pituitary where the GnRH-R is coupled to Gαq proteins, in cancer cells, the GnRH-R is coupled to Gαi proteins.[4] Upon binding of this compound, the activated Gαi subunit triggers a signaling cascade that leads to anti-proliferative and pro-apoptotic effects. This pathway involves the activation of phosphotyrosine phosphatases (PTPs) and stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, ultimately culminating in the induction of apoptosis.[2][3][5]
Recommended Cell Culture Models
Several established cancer cell lines are known to express GnRH receptors and are suitable for studying the effects of this compound. The choice of cell line will depend on the specific cancer type being investigated.
-
Prostate Cancer:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. Studies have shown that GnRH agonists like triptorelin (B344507) can have a dual stimulatory-inhibitory effect on LNCaP cell proliferation depending on the concentration.[4][6]
-
PC3: An androgen-insensitive human prostate cancer cell line. Research indicates that PC3 cell growth is largely unaffected by the GnRH agonist triptorelin.[4]
-
-
Breast Cancer:
-
MCF-7: An estrogen-responsive human breast adenocarcinoma cell line. This is a commonly used model for studying the effects of hormonal agents on breast cancer.
-
-
Ovarian Cancer:
-
SKOV-3 and A2780: Human ovarian adenocarcinoma cell lines that have been used to study the apoptotic effects of GnRH agonists like goserelin.[7]
-
Data Presentation: Efficacy of GnRH Analogs in Cancer Cell Lines
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the in vitro efficacy of other GnRH analogs, which can be used as a reference point for experimental design. It is recommended that researchers perform dose-response studies to determine the optimal concentrations for this compound in their specific cell line and experimental setup.
Table 1: In Vitro Efficacy of GnRH Agonists on Cancer Cell Lines
| GnRH Analog | Cancer Cell Line | Assay | Endpoint | Observed Effect | Reference |
| Goserelin | MCF-7 | Cytotoxicity | IC50 | 120.1 µg/ml | [3] |
| Triptorelin | LNCaP | Proliferation | Cell Count | Inhibitory at 10⁻⁴ M, Proliferative at 10⁻⁷ M | [4][6] |
| Goserelin | SKOV-3, A2780 | Apoptosis | Flow Cytometry | Significant increase in total apoptosis rate | [7] |
Table 2: General Concentration Ranges for GnRH Analogs in Cell Culture
| GnRH Analog | Cancer Cell Line | Concentration Range | Treatment Duration | Reference |
| Leuprolide | Prostate/Breast | 10⁻⁹ to 10⁻⁵ M | 24, 48, 72 hours | [8] |
| Goserelin | Ovarian | 1 nM - 1 mM | 48 - 72 hours | [7] |
| Triptorelin | Prostate | 10⁻⁷ M - 10⁻⁴ M | Not specified | [4][6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies assessing the effect of GnRH analogs on cell viability.[2][8]
Materials:
-
Cancer cell line of interest (e.g., LNCaP, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (a suggested starting range is 10⁻⁹ to 10⁻⁵ M) or a vehicle control.
-
Incubation: Incubate the plates for desired time periods (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 48 or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro studies.
References
- 1. Triptorelin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nafarelin Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of nafarelin (B1677618) acetate (B1210297) in bulk pharmaceutical substance and finished dosage forms using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
Nafarelin acetate is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH).[1] It is a decapeptide used in the treatment of endometriosis and central precocious puberty.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This application note describes a robust RP-HPLC method for the determination of this compound, validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Mechanism of Action Signaling Pathway
This compound acts as a GnRH agonist. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to downregulation of GnRH receptors, causing a decrease in LH and FSH secretion and subsequent suppression of gonadal steroidogenesis.
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity >98.0%)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Methanol (HPLC Grade)
-
Placebo (for formulation analysis)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 25 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.01 | 80 | 20 |
| 15.00 | 40 | 60 |
| 20.00 | 40 | 60 |
| 22.00 | 80 | 20 |
| 25.00 | 80 | 20 |
Preparation of Solutions
3.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A. Mix thoroughly. This solution should be stored at 2-8°C when not in use.
3.2. Standard Working Solutions Prepare a series of standard working solutions by diluting the Standard Stock Solution with mobile phase A to achieve concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions are used to construct the calibration curve.
3.3. Sample Preparation (Bulk Drug) Accurately weigh approximately 25 mg of the this compound bulk drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase A. Further dilute an aliquot of this solution with mobile phase A to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
3.4. Sample Preparation (Nasal Spray Formulation) For a nasal spray formulation, actuate the spray pump a specified number of times into a volumetric flask. The number of actuations should correspond to a known theoretical amount of this compound. Dilute the contents of the flask with mobile phase A to a known volume. Further dilute an aliquot of this solution with mobile phase A to achieve a final concentration within the calibration range.
System Suitability
Before sample analysis, perform system suitability tests by injecting the standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Summary
The described HPLC method was validated according to ICH Q2(R1) guidelines.[2][3] The validation parameters and results are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Specificity | No interference from placebo or degradants |
| Robustness | Robust |
Data Analysis and Calculations
The concentration of this compound in the sample solutions is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Calculation:
The final amount of this compound in the bulk drug or formulation is then calculated based on the dilution factors used during sample preparation.
Experimental Workflow and Data Presentation
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 10 | 125430 | 1.2 |
| 25 | 313575 | 0.9 |
| 50 | 627150 | 0.5 |
| 100 | 1254300 | 0.3 |
| 150 | 1881450 | 0.4 |
| r² | 0.9995 |
Table 4: Accuracy (Recovery) Data
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery |
| 80 | 40 | 39.8 | 99.5 |
| 100 | 50 | 50.3 | 100.6 |
| 120 | 60 | 59.5 | 99.2 |
Table 5: Precision Data
| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | % RSD |
| Repeatability | 50 | 627500 | 0.8% |
| Intermediate Precision | 50 | 628100 | 1.2% |
Conclusion
The developed and validated RP-HPLC method is simple, accurate, precise, and specific for the quantification of this compound in bulk and pharmaceutical dosage forms. This method is suitable for routine quality control analysis and stability studies.
References
Preparing Nafarelin Acetate Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of nafarelin (B1677618) acetate (B1210297) in various in vitro experimental settings. Nafarelin acetate is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, widely utilized in research to investigate the hypothalamic-pituitary-gonadal axis and its role in reproductive health and disease.
Product Information and Storage
This compound is typically supplied as a sterile, white, lyophilized powder.[1] Proper handling and storage are crucial to maintain its bioactivity.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C[2] | ≥ 4 years[2] | Store desiccated. |
| Reconstituted Stock Solution | 2-4°C | Up to 1 week[1] | For short-term use. |
| Reconstituted Stock Solution | -20°C to -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles. The addition of a carrier protein (0.1% Human Serum Albumin or Bovine Serum Albumin) is recommended for long-term stability.[1] |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first step in ensuring reproducible experimental results.
Reconstitution Protocol
-
Equilibration: Allow the vial of lyophilized this compound and the desired solvent to equilibrate to room temperature before use.
-
Solvent Selection: Reconstitute the lyophilized powder in sterile distilled water.[1] Other potential solvents include Dimethyl Sulfoxide (DMSO) and Methanol, in which this compound is slightly soluble.[2] However, water is the preferred solvent for most cell culture applications.
-
Concentration: It is recommended to reconstitute at a concentration of not less than 100 µg/mL.[1] A stock solution of 1 mg/mL is also commonly prepared.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the powder. Avoid vigorous shaking.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store as recommended in Table 1.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | >5 mg/mL | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Mechanism of Action: GnRH Receptor Signaling
This compound acts as a potent agonist at the GnRH receptor, a G-protein coupled receptor (GPCR).[5] Initial binding stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] However, continuous exposure leads to receptor desensitization and downregulation, resulting in a significant decrease in LH and FSH secretion.[1][5] This biphasic response is critical to its therapeutic and experimental applications. The primary signaling pathway involves the activation of Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. This compound: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of this compound in hormonal therapy - Creative Peptides [creative-peptides.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound for pituitary suppressions in in-vitro fertilisation cycles--a Singaporean experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols: A Comparative Analysis of Intranasal and Subcutaneous Administration of Nafarelin Acetate in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intranasal and subcutaneous routes of administration for the gonadotropin-releasing hormone (GnRH) agonist, nafarelin (B1677618) acetate (B1210297), in a research setting. This document includes a summary of pharmacokinetic data, detailed experimental protocols, and a visualization of the relevant signaling pathway to guide study design and execution.
Introduction
Nafarelin acetate is a potent synthetic analog of GnRH used in research and clinical practice to manage conditions such as endometriosis and for controlled ovarian stimulation in assisted reproductive technologies.[1][2][3] Its efficacy is dependent on achieving and maintaining therapeutic concentrations, which are significantly influenced by the route of administration. This document focuses on the two primary parenteral routes used in research: intranasal and subcutaneous administration.
Data Presentation: Pharmacokinetic Parameters
The choice of administration route profoundly impacts the pharmacokinetic profile of this compound. The following tables summarize key quantitative data to facilitate comparison between the intranasal and subcutaneous routes.
Table 1: Pharmacokinetic Parameters of Intranasal this compound in Humans
| Parameter | Value | Conditions |
| Time to Peak Concentration (Tmax) | 18.4 - 40 minutes | Single 400 mcg dose[4][5] |
| Peak Plasma Concentration (Cmax) | 2.04 ng/mL (± 1.29) | Single 400 mcg dose[4] |
| Bioavailability (vs. Intravenous) | ~2.82% | Single 400 mcg dose[4] |
| Bioavailability (vs. Subcutaneous) | ~21% | Optimized formulation[5][6] |
| Serum Elimination Half-life | ~2 hours | Following intranasal administration[5][6] |
Table 2: Pharmacokinetic Parameters of Subcutaneous this compound in Humans
| Parameter | Value | Conditions |
| Time to Peak Concentration (Tmax) | Data not available in searched literature | - |
| Peak Plasma Concentration (Cmax) | Data not available in searched literature | - |
| Area Under the Curve (AUC) | Data not available in searched literature | - |
| Bioavailability | Considered 100% for comparative purposes[5][6] | - |
Note: Specific Cmax, Tmax, and AUC values for subcutaneous administration of this compound in humans were not available in the reviewed literature. Subcutaneous injections of peptides are generally assumed to have 100% bioavailability for the purpose of calculating the relative bioavailability of other formulations.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by acting as a superagonist at the GnRH receptor on pituitary gonadotroph cells.[7][8] Continuous stimulation of this receptor leads to its downregulation and desensitization, ultimately suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] This, in turn, reduces the production of gonadal steroids.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the intranasal and subcutaneous administration of this compound in a research setting. These should be adapted based on specific study requirements, institutional guidelines, and ethical approvals.
Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: Intranasal Administration of this compound
1. Objective: To administer a precise dose of this compound intranasally for pharmacokinetic and pharmacodynamic evaluation.
2. Materials:
-
This compound solution of known concentration (e.g., 2 mg/mL).
-
Calibrated metered-dose nasal spray device or a micropipette with sterile tips.
-
Mucosal atomization device (MAD), if not using a pre-filled sprayer.
-
Sterile, pyrogen-free saline for dilution, if necessary.
-
Personal protective equipment (gloves, lab coat, safety glasses).
3. Procedure:
-
Subject Preparation:
-
Ensure the subject is in a comfortable, upright or slightly reclined position.
-
Instruct the subject to gently blow their nose to clear the nasal passages.
-
-
Dose Preparation:
-
If using a metered-dose sprayer, prime the device according to the manufacturer's instructions to ensure dose accuracy.
-
If using a micropipette and MAD, draw up the precise volume of this compound solution required for the target dose. The ideal volume is typically 0.2-0.3 mL per nostril.
-
-
Administration:
-
Instruct the subject to tilt their head back slightly.
-
Insert the tip of the nasal sprayer or MAD into one nostril, pointing it towards the back and slightly away from the nasal septum.
-
Administer the dose with a firm, rapid actuation of the sprayer or plunger while the subject gently inhales through the nose.
-
If the total dose requires administration in both nostrils, repeat the procedure in the other nostril.
-
-
Post-Administration:
-
Instruct the subject to remain in a head-tilted position for a short period (e.g., 1-2 minutes) to allow for absorption and to avoid sneezing or blowing their nose.
-
Record the exact time of administration for pharmacokinetic analysis.
-
4. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 10, 15, 30, 60, 90, 120, and 240 minutes post-dose) into appropriate anticoagulant tubes (e.g., EDTA).
-
Process samples by centrifugation to separate plasma, which should then be stored at -80°C until analysis.
Protocol 2: Subcutaneous Administration of this compound
1. Objective: To administer a precise dose of this compound subcutaneously for pharmacokinetic and pharmacodynamic evaluation.
2. Materials:
-
Sterile this compound solution for injection of known concentration.
-
Sterile, single-use syringes (e.g., 1 mL insulin (B600854) or tuberculin syringes).
-
Sterile needles of appropriate gauge and length (e.g., 25-27 gauge, 1/2 to 5/8 inch).
-
70% isopropyl alcohol swabs.
-
Sterile gauze pads.
-
Sharps disposal container.
-
Personal protective equipment.
3. Procedure:
-
Subject Preparation:
-
Select an appropriate injection site with a sufficient layer of subcutaneous fat, such as the abdomen (at least 2 inches from the navel), the upper outer thigh, or the back of the upper arm.
-
Cleanse the injection site with an alcohol swab and allow it to air dry completely.
-
-
Dose Preparation:
-
Using aseptic technique, draw up the precise volume of this compound solution into the sterile syringe.
-
Expel any air bubbles from the syringe.
-
-
Administration:
-
Pinch a fold of skin at the prepared injection site.
-
Insert the needle at a 45 to 90-degree angle into the base of the skin fold.
-
Release the skin pinch.
-
Slowly and steadily inject the entire volume of the solution.
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-Administration:
-
Apply gentle pressure to the injection site with a sterile gauze pad if there is any bleeding. Do not massage the area.
-
Dispose of the needle and syringe in a designated sharps container.
-
Record the exact time of administration.
-
4. Blood Sampling:
-
Follow the same blood sampling schedule and processing procedure as described in the intranasal protocol to allow for direct comparison of pharmacokinetic profiles.
Conclusion
The choice between intranasal and subcutaneous administration of this compound in a research context depends on the specific aims of the study. Intranasal delivery offers a non-invasive alternative with rapid absorption, though with lower and more variable bioavailability. Subcutaneous injection provides a more direct and complete entry into the systemic circulation. The protocols and data presented herein provide a foundation for designing and conducting rigorous comparative studies of these two administration routes.
References
- 1. Gonadotropin-Releasing Hormone (GnRH) Agonist Protocol Improves Pregnancy Outcomes During In Vitro Fertilization (IVF) and Intracytoplasmic Sperm Injection (ICSI) Treatment in Young Infertile Women: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of nafarelin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcutaneous administration of a depot gonadotropin-releasing hormone agonist induces profound reproductive axis suppression in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption and metabolism of nafarelin, a potent agonist of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. media.emscimprovement.center [media.emscimprovement.center]
Application Notes: Utilizing Nafarelin Acetate for Hypothalamic-Pituitary-Gonadal (HPG) Axis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nafarelin (B1677618) Acetate (B1210297)
Nafarelin acetate is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] As a GnRH agonist, it is a powerful tool for studying the dynamics of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary mechanism of action involves a biphasic effect on the GnRH receptors located on pituitary gonadotrope cells.[1][2][3]
Initially, administration of nafarelin stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon often referred to as the "flare effect".[1][2] However, continuous and prolonged exposure to nafarelin results in the desensitization and downregulation of these receptors.[1][2][3] This sustained activation uncouples the receptors from their signaling pathways, leading to a profound and reversible suppression of LH and FSH release.[4] Consequently, the production of gonadal steroids, such as testosterone (B1683101) and estradiol, is significantly reduced, creating a state of temporary chemical castration.[1][5][6]
Key Applications in HPG Axis Research
The unique properties of this compound make it an invaluable agent for a variety of research applications:
-
Modeling Hormonal Suppression: Nafarelin is widely used to create preclinical models of low sex-steroid states. This is crucial for studying conditions that are sensitive to or dependent on gonadal hormones, such as endometriosis, central precocious puberty, and certain types of cancer.[1][3][7]
-
Investigating Gonadotropin Secretion Dynamics: The initial flare effect can be utilized to study the capacity and responsiveness of the pituitary gland to release LH and FSH. Conversely, the subsequent suppression phase allows for the investigation of the effects of gonadotropin deficiency on various physiological systems.
-
Studying Steroidogenesis: By controlling the upstream signals (LH and FSH), researchers can investigate the downstream processes of gonadal steroid production and its impact on target tissues.
-
Assisted Reproductive Technology (ART) Research: In clinical and preclinical ART research, nafarelin is used to prevent a premature LH surge during controlled ovarian hyperstimulation, allowing for the retrieval of multiple mature oocytes.[4] This application provides a model for studying follicular development and oocyte maturation in a controlled hormonal environment.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound is essential for designing effective experimental protocols.
| Parameter | Human | Rat |
| Administration Route | Intranasal, Subcutaneous | Intravenous, Subcutaneous |
| Bioavailability (Intranasal) | ~2.8%[8] | N/A |
| Time to Peak Concentration | 10-40 minutes (Intranasal)[9] | Rapid (IV) |
| Elimination Half-life | ~3 hours[5] | ~33.6 minutes (IV)[10] |
| Metabolism | Primarily by peptidases[8] | N/A |
| Excretion | Urine and Feces[8] | Urine and Feces (1:3 ratio)[10] |
Signaling and Experimental Diagrams
To visually represent the mechanism and experimental applications of this compound, the following diagrams have been generated using the DOT language.
Caption: this compound signaling on the HPG axis.
References
- 1. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Research of GnRHR Agonists [synapse.patsnap.com]
- 3. This compound: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pituitary Suppression with Gonadotropin-Releasing Hormone Agonist Prior to Artificial Endometrial Preparation in Frozen–Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Different Protocols and Infertile Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a luteinizing-hormone-releasing hormone agonist, on benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of chronic treatment with the gonadotrophin-releasing hormone agonist azagly-nafarelin on basal concentrations of LH in prepubertal bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nafarelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. innoprot.com [innoprot.com]
- 10. Disposition of this compound, a potent agonist of luteinizing hormone-releasing hormone, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nafarelin Acetate Dosage to Avoid Ovarian Hyperstimulation Syndrome (OHSS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of nafarelin (B1677618) acetate (B1210297) in experimental protocols, with a focus on preventing Ovarian Hyperstimulation Syndrome (OHSS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of nafarelin acetate in controlled ovarian stimulation?
This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. In controlled ovarian stimulation protocols, its administration leads to a biphasic response:
-
Initial Flare Effect: Upon initial administration, nafarelin stimulates the pituitary gland, causing a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
-
Pituitary Downregulation: With continuous daily administration, nafarelin leads to the desensitization and downregulation of GnRH receptors in the pituitary gland. This results in a sustained suppression of LH and FSH secretion, preventing a premature LH surge and allowing for controlled follicular development in response to exogenous gonadotropins.
Q2: What is Ovarian Hyperstimulation Syndrome (OHSS) and what are the primary risk factors?
OHSS is a serious iatrogenic complication of controlled ovarian stimulation. It is characterized by an exaggerated response to hormonal stimulation, leading to cystic enlargement of the ovaries and a fluid shift from the intravascular to the third space. Symptoms can range from mild abdominal bloating and discomfort to severe complications such as ascites, pleural effusion, and thromboembolic events.
Key risk factors for developing OHSS include:
-
Polycystic Ovary Syndrome (PCOS).
-
A history of a previous OHSS episode.
-
Young age (<35 years).
-
Low body weight.
-
A high or rapidly increasing serum estradiol (B170435) level before the trigger shot.
-
A large number of developing follicles.
Q3: How can the risk of OHSS be minimized when using a this compound protocol?
Several strategies can be employed to mitigate the risk of OHSS:
-
Individualized Gonadotropin Dosing: The dose of gonadotropins (e.g., hMG, FSH) should be tailored to the individual's ovarian reserve, age, and previous response to stimulation.
-
GnRH Agonist Trigger: Using a GnRH agonist, such as nafarelin, to trigger final oocyte maturation instead of human chorionic gonadotropin (hCG) can significantly reduce the incidence of OHSS.
-
Coasting: In cases of a very high ovarian response (high estradiol levels), gonadotropin administration can be temporarily withheld for a few days before the trigger shot to allow estradiol levels to decline.
-
Cryopreservation of all Embryos: If a high risk of OHSS is identified, all viable embryos can be cryopreserved for transfer in a subsequent, unstimulated cycle.
Q4: Can this compound be used for luteal phase support?
Yes, intranasal this compound has been studied for luteal phase support in high-responder patients who have been triggered with a GnRH agonist to prevent OHSS. One study reported that twice-daily intranasal nafarelin for two weeks following oocyte retrieval, without additional progesterone, resulted in a 52.1% ongoing clinical pregnancy rate and no instances of OHSS.
Troubleshooting Guides
Scenario 1: Persistently High Estradiol Levels During Stimulation
-
Issue: Serum estradiol levels are rising rapidly and are approaching a threshold that indicates a high risk for OHSS (e.g., >3000 pg/mL).
-
Troubleshooting Steps:
-
Consider Dose Reduction: Evaluate a reduction in the daily dose of gonadotropins.
-
Initiate Coasting: If the leading follicles have reached a diameter of at least 16 mm, consider "coasting" by withholding gonadotropin administration. The trigger shot should be administered when the estradiol level drops below 3000 pg/mL.
-
Plan for a GnRH Agonist Trigger: Prepare to use a GnRH agonist (e.g., nafarelin or leuprolide) for the final oocyte maturation trigger instead of hCG.
-
Counsel on Embryo Cryopreservation: Discuss the possibility of freezing all embryos to avoid a fresh transfer and the risk of late-onset OHSS.
-
Scenario 2: Ovarian Cyst Formation After Initiating this compound
-
Issue: An ovarian cyst is detected on ultrasound after starting this compound for pituitary downregulation.
-
Troubleshooting Steps:
-
Assess Cyst Functionality: Measure serum estradiol levels.
-
Functional Cyst (Elevated Estradiol): If estradiol levels are high, it is often recommended to continue the GnRH agonist for another week and then re-evaluate. If the cyst persists and estradiol remains high, cycle cancellation may be necessary to avoid asynchronous follicular development.
-
Non-Functional Cyst (Normal Estradiol): If estradiol levels are within the normal range, it is generally acceptable to proceed with ovarian stimulation. Aspiration of the cyst may also be considered.
-
Data Presentation
Table 1: Comparison of Ovarian Stimulation Outcomes with Reduced this compound Dosage
A study randomized 64 patients to either a usual Synarel (this compound) dose (USDG; 200 µg three times daily) or a lower Synarel dose (LSDG; 200 µg twice daily) starting from the initiation of ovarian stimulation.
| Parameter | Usual Synarel Dose Group (USDG) | Lower Synarel Dose Group (LSDG) | p-value |
| Number of Patients | 32 | 32 | - |
| Serum Estradiol (pmol/L) | 4969 ± 2146 | 6223 ± 2768 | <0.05 |
| Serum LH (IU/L) | 1.3 ± 0.6 | 1.8 ± 0.9 | <0.05 |
| Number of Oocytes Recovered | 10.1 ± 5.6 | 13.5 ± 6.2 | <0.05 |
| Number of Embryos Transferred | 2.5 ± 0.8 | 2.6 ± 0.7 | NS |
| Number of Embryos Frozen | 1.6 ± 2.6 | 3.5 ± 3.8 | <0.05 |
NS = Not Significant
Table 2: Incidence of OHSS with GnRH Agonist Trigger vs. hCG Trigger
Data from a retrospective study comparing 107 GnRH agonist-triggered cycles with 102 hCG-triggered cycles in high-responder patients.
| Trigger Type | Number of Patients | Incidence of OHSS (Mild to Moderate) | Percentage of OHSS | p-value |
| GnRH Agonist | 107 | 2 | 1.9% | <0.001 |
| hCG | 102 | 12 | 11.8% | <0.001 |
A Cochrane review also found that GnRH agonist triggers were associated with a lower incidence of mild, moderate, or severe OHSS compared to hCG triggers (Odds Ratio 0.15).
Experimental Protocols
Protocol 1: Long Downregulation Protocol with this compound
This protocol is designed to achieve profound pituitary suppression before initiating ovarian stimulation.
-
Initiation of Nafarelin: On day 21 of the menstrual cycle preceding the treatment cycle, begin administration of this compound nasal spray (e.g., 200 µg three times daily).
-
Confirmation of Downregulation: After approximately 12-14 days of nafarelin administration, perform a transvaginal ultrasound and measure serum estradiol. Successful downregulation is indicated by an endometrial thickness of <4 mm, no ovarian follicles >5 mm in diameter, and a low serum estradiol level.
-
Ovarian Stimulation: Once downregulation is confirmed, commence daily injections of gonadotropins (e.g., 225 IU of Metrodin HP). Continue this compound administration, potentially at a reduced dose (e.g., 200 µg twice daily).
-
Monitoring: Monitor follicular growth via transvaginal ultrasound and serum hormone levels (estradiol, LH) every 2-3 days, starting from day 9 of stimulation.
-
Triggering of Oocyte Maturation: When at least three follicles reach a diameter of 17-18 mm, administer the trigger shot for final oocyte maturation. To minimize OHSS risk, a GnRH agonist trigger is preferred over hCG.
-
Oocyte Retrieval: Schedule oocyte retrieval approximately 34-36 hours after the trigger injection.
Protocol 2: Short "Flare-Up" Protocol with this compound
This protocol utilizes the initial "flare" effect of the GnRH agonist to stimulate follicular growth.
-
Initiation of Nafarelin: Begin this compound nasal spray (e.g., 400 µ g/day ) on the second day of the menstrual cycle.
-
Ovarian Stimulation: Start daily gonadotropin injections on the fourth day of the cycle.
-
Monitoring: Closely monitor follicular development and hormone levels as described in the long protocol.
-
Triggering and Oocyte Retrieval: Follow the same criteria for triggering and oocyte retrieval as in the long protocol.
Mandatory Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for OHSS Prevention.
Technical Support Center: Troubleshooting Inconsistent Results with Nafarelin Acetate in Cell Culture
Welcome to the technical support center for nafarelin (B1677618) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro cell culture experiments with nafarelin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic analog of gonadotropin-releasing hormone (GnRH).[1][2] Its mechanism of action is as a GnRH receptor agonist.[3][4][5] Initially, administration of this compound stimulates the GnRH receptors in the pituitary gland, causing a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[1][2] However, continuous, long-term administration leads to the downregulation and desensitization of GnRH receptors.[1][3][6] This sustained action results in a significant decrease in LH and FSH secretion, which in turn suppresses the production of gonadal steroids like estrogen and testosterone.[1][2][5]
Q2: I am observing a lack of inhibitory effect or even a stimulatory effect on my cells after treatment with this compound. What could be the cause?
A2: This is likely due to the initial "flare effect" of this compound.[1][2] As a GnRH agonist, its initial interaction with the GnRH receptor stimulates the signaling pathway, leading to a temporary increase in downstream effects, which in some cell types might manifest as proliferation. The intended inhibitory effect (due to receptor downregulation) occurs after prolonged and continuous exposure. Ensure your experimental timeline is long enough to overcome this initial stimulatory phase. For many cell systems, this can take several days.
Q3: My results with this compound are inconsistent from one experiment to the next. What are the common sources of variability?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: Peptides like this compound can be unstable in cell culture media at 37°C over long incubation periods. Degradation can lead to a decrease in the effective concentration of the compound.
-
Cell Culture Practices: Inconsistencies in cell seeding density, passage number, and media formulation can all contribute to variability.[7] Cells at high passage numbers may exhibit altered receptor expression or signaling responses.
-
Experimental Timeline: As mentioned in Q2, the dual stimulatory/inhibitory nature of this compound means that the timing of your assay is critical. Measuring endpoints at different times relative to treatment initiation can yield very different results.
-
Stock Solution Preparation and Storage: Improperly stored or repeatedly freeze-thawed stock solutions can lead to degradation of the peptide.
Q4: How can I be sure that my this compound is active and that my cells are responsive?
A4: To validate your experimental system, consider the following:
-
Positive Control Cell Line: If possible, use a well-characterized cell line known to be responsive to GnRH agonists (e.g., certain prostate or breast cancer cell lines).
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration to observe the desired inhibitory effects.
-
Receptor Expression Analysis: Confirm that your cell line expresses the GnRH receptor (GnRH-R) at the mRNA and protein level using techniques like qPCR and Western blotting.
Troubleshooting Guide
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between seeding replicates to prevent settling. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique when adding cells, media, and this compound. |
Problem 2: Loss of this compound Efficacy Over Time
| Potential Cause | Recommended Solution |
| Compound Degradation in Media | Prepare fresh this compound solutions for each experiment. For long-term experiments (several days to weeks), replenish the media with fresh this compound every 24-48 hours. The stability of peptides in solution is often pH and temperature-dependent.[8] |
| Development of Cellular Resistance | This can occur with prolonged exposure.[9] Consider using intermittent dosing schedules or combination therapies. Characterize potentially resistant cells for changes in GnRH receptor expression or downstream signaling pathways. |
| Inconsistent Cell Culture Practices | Maintain a consistent cell passage number for your experiments. High-passage number cells can undergo phenotypic drift. Use the same batch of media and supplements for a set of related experiments to minimize variability.[7] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard cell viability assay procedures.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for GnRH Receptor Expression
-
Cell Lysis and RNA Extraction: Treat cells with this compound or vehicle control for the desired time. Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for the GnRH receptor and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the GnRH receptor mRNA, normalized to the housekeeping gene.
Quantitative Data Summary
| Parameter | Typical Range for in vitro Studies | Notes |
| Concentration Range | 1 nM - 10 µM | The optimal concentration is cell-type dependent. A dose-response curve is recommended to determine the EC50 or IC50. |
| Incubation Time | 24 hours - 14 days | Short-term incubations (24-72h) may show stimulatory effects. Longer-term incubations are typically required to observe inhibitory effects due to receptor downregulation. |
| Frequency of Media Change | Every 24-72 hours | For long-term experiments, periodic replenishment of media containing fresh this compound is crucial to maintain a stable concentration of the active compound. |
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Nafarelin | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The application of this compound in hormonal therapy - Creative Peptides [creative-peptides.com]
- 5. Nafarelin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. This compound: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing the initial hormonal flare associated with nafarelin acetate
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing nafarelin (B1677618) acetate (B1210297) in their experiments. It provides detailed information on the initial hormonal flare associated with nafarelin administration and offers troubleshooting guidance and frequently asked questions (FAQs) to help minimize this effect.
Understanding the Initial Hormonal Flare
Nafarelin acetate is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Upon initial administration, nafarelin paradoxically stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This leads to a transient surge in gonadal sex hormones, such as estradiol (B170435) and testosterone (B1683101), a phenomenon known as the "hormonal flare."[2][3] Continuous administration of nafarelin then leads to downregulation and desensitization of the GnRH receptors, resulting in suppressed gonadotropin secretion and a subsequent decrease in sex hormone production.[2]
This initial flare can be a concern in experimental settings where a rapid and sustained suppression of the hypothalamic-pituitary-gonadal axis is desired. The following sections provide quantitative data on the hormonal flare and detailed protocols to mitigate this effect.
Quantitative Data on Hormonal Flare
The initial hormonal surge following nafarelin administration is characterized by a rapid increase in LH and FSH, followed by a rise in estradiol and testosterone levels. While the exact magnitude and duration of this flare can vary based on individual factors and experimental conditions, the following table summarizes the expected hormonal changes.
| Hormone | Peak Time After Initial Dose | Expected Change | Duration of Flare |
| Luteinizing Hormone (LH) | 1 - 4 hours[4] | Significant, transient increase | Approximately 24 hours[5] |
| Follicle-Stimulating Hormone (FSH) | 2 - 4 hours[1] | Moderate, transient increase | Approximately 24 hours[5] |
| Estradiol | Several days to 2 weeks[3] | Substantial, transient increase | Up to 2 weeks[3] |
| Testosterone | 24 hours[4] | Transient increase | Several days |
Signaling Pathway of this compound and Hormonal Flare
The initial agonistic action of nafarelin on the GnRH receptor triggers a signaling cascade that results in the synthesis and release of LH and FSH from the pituitary gonadotrophs. The subsequent downregulation of this pathway with continuous exposure leads to hormonal suppression.
References
- 1. Dose-related changes in LH bioactivity with intranasal GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. A comparative treatment trial of endometriosis using the gonadotrophin-releasing hormone agonist, nafarelin, and the synthetic steroid, danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flexible Antagonist versus Agonist Flare Protocol in Women above 40 Undergoing IVF, A retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Long-Term Stability of Nafarelin Acetate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of nafarelin (B1677618) acetate (B1210297) in solution for laboratory use. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on factors influencing its stability.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of nafarelin acetate solutions in experimental settings.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the reconstituted solution. | - Incomplete dissolution. - Low temperature of the solvent. - Supersaturation of the solution. | - Gently warm the solution to room temperature. - Vortex the solution for a longer duration. - If the issue persists, prepare a fresh, less concentrated solution. |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution. - Repeated freeze-thaw cycles. - Improper storage conditions (e.g., exposure to light, incorrect temperature or pH). | - Prepare fresh stock solutions more frequently. - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. - Review storage conditions and ensure they align with recommendations (see FAQs below). - Verify the pH of your experimental buffer, as stability is pH-dependent. |
| Loss of biological activity in cell-based assays. | - Degradation of this compound in the cell culture medium. - Interaction with components of the cell culture medium. | - Prepare fresh this compound dilutions in media for each experiment. - Minimize the time the this compound solution is incubated at 37°C. - If possible, conduct a pilot study to assess the stability of this compound in your specific cell culture medium over the duration of your experiment. |
| Clogged HPLC column during analysis. | - Precipitation of this compound in the mobile phase. - Particulate matter in the prepared solution. | - Ensure the mobile phase is compatible with the dissolved this compound solution. - Filter the this compound solution through a 0.22 µm syringe filter before injection. |
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be reconstituted?
A1: It is recommended to reconstitute lyophilized this compound in sterile, distilled water or a suitable sterile buffer to a concentration of at least 100 µg/mL. Gently vortex the vial to ensure complete dissolution.
Q2: What are the recommended storage conditions for reconstituted this compound solutions?
A2: For short-term storage, reconstituted solutions can be kept at 2-8°C for up to one week. For long-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to prevent freeze-thaw cycles. The addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), can help to prevent loss of the peptide due to adsorption to the vial surface during long-term storage.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound, like other peptides, is influenced by several factors, including:
-
pH: Extreme pH values can lead to hydrolysis of the peptide bonds.
-
Temperature: Higher temperatures accelerate degradation.
-
Light: Exposure to light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can damage the peptide.
-
Enzymatic degradation: If working with biological samples, proteases can degrade the peptide.
Q4: Is this compound stable in common laboratory solvents?
A4: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO). While specific long-term stability data in various organic solvents is limited, for aqueous solutions used in biological assays, it is best to prepare fresh dilutions from a frozen stock. If using DMSO for a stock solution, it is recommended to store it in small aliquots at -20°C or -80°C and to minimize the final concentration of DMSO in the experimental setup to avoid solvent effects on the cells.
Q5: At what pH is this compound most stable?
Data Presentation: Stability of GnRH Agonists in Aqueous Solution
While specific quantitative long-term stability data for this compound is not widely published, the following tables summarize the stability of closely related GnRH agonists, gonadorelin (B1671987) and triptorelin (B344507), in aqueous solutions under various conditions. This data provides valuable insight into the expected stability profile of this compound.
Table 1: Influence of pH on the Stability of Gonadorelin and Triptorelin at 70°C
| pH | Half-life of Gonadorelin (days) | Half-life of Triptorelin (days) |
| 2.0 | 2.5 | 3.0 |
| 3.0 | 10.0 | 12.0 |
| 4.0 | 40.0 | 50.0 |
| 5.0 | 70.0 | 85.0 |
| 6.0 | 50.0 | 60.0 |
| 7.0 | 20.0 | 25.0 |
| 8.0 | 5.0 | 6.0 |
| 9.0 | 1.0 | 1.2 |
Data extrapolated from Helm, V. J., & Müller, B. W. (1990). Stability of gonadorelin and triptorelin in aqueous solution. Pharmaceutical research, 7(12), 1253-1256.[1]
Table 2: Influence of Temperature on the Stability of Gonadorelin and Triptorelin at pH 5.0
| Temperature (°C) | Predicted t₉₀% for Gonadorelin (years) | Predicted t₉₀% for Triptorelin (years) |
| 4 | > 50 | > 50 |
| 20 | 9.0 | 7.7 |
| 37 | 1.2 | 1.0 |
t₉₀% represents the time at which 90% of the initial concentration remains. Data from Helm, V. J., & Müller, B. W. (1990).[1]
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various laboratory experiments.
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Recap the vial and gently vortex until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage temperature.
-
For short-term storage (up to 1 week), store the aliquots at 2-8°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound Solution by HPLC-UV
Objective: To determine the stability of a prepared this compound solution over time under specific storage conditions.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: A suitable mixture of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA). A common mobile phase could be a gradient of acetonitrile in 0.1% TFA in water.
-
Reference standard of this compound
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Prepare a calibration curve using the this compound reference standard at various known concentrations.
-
At time zero (immediately after preparation), inject an aliquot of the this compound solution to be tested into the HPLC system and record the chromatogram. The peak area of this compound at this point is considered 100%.
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, pH, light exposure).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution.
-
Inject the aliquot into the HPLC system and record the chromatogram under the same conditions as the initial analysis.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Mandatory Visualization
GnRH Receptor Signaling Pathway
This compound is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its mechanism of action involves binding to this receptor on pituitary gonadotrophs, which initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion.
References
Technical Support Center: Addressing Variability in Pituitary Desensitization with Nafarelin Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nafarelin (B1677618) acetate (B1210297) for pituitary desensitization. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of nafarelin acetate in pituitary desensitization?
This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Initially, its administration leads to a transient "flare" effect, characterized by a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] However, continuous and prolonged exposure to this compound results in the downregulation and desensitization of GnRH receptors on pituitary gonadotrope cells.[1][3] This sustained activation uncouples the receptors from their intracellular signaling pathways, leading to a profound and reversible suppression of LH and FSH release, and consequently, a decrease in gonadal steroid production.[1][4]
Q2: How long does it typically take to achieve pituitary desensitization with this compound?
The time to achieve pituitary desensitization can vary depending on the dose, administration frequency, and the specific experimental model. In clinical settings, a significant decrease in gonadal steroid secretion is typically observed within 4 weeks of twice-daily administration.[5] For research applications, it is crucial to validate the desensitization state by monitoring relevant hormone levels (e.g., LH, FSH, testosterone, or estradiol).
Q3: What are the most common sources of variability in response to this compound?
Variability in the desensitization response can be attributed to several factors:
-
Dose and Frequency of Administration: The degree of pituitary suppression is dose-dependent.[6] Inconsistent dosing or suboptimal frequency can lead to incomplete desensitization.
-
Administration Technique: For intranasal administration, improper technique can lead to significant variability in drug absorption.[7]
-
Biological Variability: Individual differences in receptor density, metabolism, and overall physiological state can influence the response to nafarelin.
-
Drug Formulation and Stability: Improper storage or handling of the this compound solution can lead to degradation and reduced potency.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments (e.g., Pituitary Cell Cultures)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in hormone secretion between replicate wells. | 1. Uneven cell seeding density.2. Inconsistent agonist addition.3. "Edge effects" in the culture plate.4. Cell health variability. | 1. Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding.2. Use a multichannel pipette for simultaneous agonist addition. Ensure thorough but gentle mixing.3. Avoid using the outermost wells or fill them with a buffer to maintain humidity.4. Ensure consistent incubation conditions and handle cells gently to avoid stress. |
| No or weak desensitization response (i.e., continued high LH/FSH secretion after prolonged treatment). | 1. Suboptimal nafarelin concentration.2. Degraded this compound.3. Low GnRH receptor expression in the cell line.4. Insufficient treatment duration. | 1. Perform a dose-response curve to determine the optimal concentration for your cell model.2. Prepare fresh nafarelin solutions for each experiment. Store stock solutions as recommended.3. Confirm GnRH receptor expression via qPCR or Western blot. Consider using a different cell line if expression is too low.4. Extend the duration of nafarelin treatment and assess desensitization at multiple time points. |
| Initial stimulatory "flare" effect is observed, but desensitization is not achieved. | 1. Nafarelin concentration is too low for sustained receptor occupancy.2. The cell culture medium contains factors that interfere with desensitization. | 1. Increase the concentration of this compound.2. Use a serum-free or defined medium to reduce confounding variables.[1] |
In Vivo Experiments (e.g., Rodent Models)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or incomplete suppression of gonadal steroids (e.g., testosterone, estradiol). | 1. Incorrect dosage.2. Improper intranasal administration technique.3. Degraded this compound.4. Animal-to-animal variability. | 1. Conduct a pilot dose-response study to determine the optimal dose for your animal model and desired level of suppression.2. Ensure proper restraint and administration technique. For intranasal dosing in rodents, use a low volume (5-10 µL per nostril) and administer slow, sequential droplets.[7] Consider light anesthesia to prevent sneezing.[7]3. Prepare fresh solutions and store them appropriately.4. Increase the number of animals per group to account for biological variability. Monitor individual animal responses. |
| Initial "flare-up" of hormone levels is excessive and interferes with the experimental goals. | 1. The initial stimulatory effect of the GnRH agonist is a known phenomenon. | 1. If the initial surge is problematic, consider pre-treatment with a GnRH antagonist for a few days before starting this compound.2. Alternatively, for some experimental designs, a GnRH antagonist may be a more suitable choice from the outset as it provides immediate suppression without a flare effect. |
| Animals show signs of stress or adverse reactions to intranasal administration. | 1. Irritation from the drug solution or administration device.2. Improper handling and restraint. | 1. Ensure the pH and osmolarity of the nafarelin solution are physiologically compatible. Use a smooth, appropriately sized pipette tip.2. Acclimate animals to handling and the administration procedure to reduce stress.[8][9] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on pituitary hormone secretion.
Table 1: Dose-Dependent Suppression of Pituitary Gonadotropins with this compound
| Daily Intranasal Dose | Basal FSH Suppression | Basal LH Suppression | Peak LH Response Reduction | Reference |
| 125 µg | Significant (P < 0.01) | Not Significant | ~70% | [6] |
| 250 µg | Significant (P < 0.01) | Significant (P < 0.01) | ~70% | [6] |
| 1000 µg | Significant (P < 0.01) | Significant (P < 0.01) | ~95% | [6] |
Table 2: Effect of this compound Dose on Basal Estradiol Levels and Ovulation
| Daily Intranasal Dose | Basal Estradiol (after 1 month) | Ovulation Events (during 6 months) | Reference |
| 125 µg | ~70 pg/ml | 4 ovulations, 7 luteinizations | [6] |
| 250 µg | ~25 pg/ml | No ovulations | [6] |
| 1000 µg | ~25 pg/ml | No ovulations | [6] |
Experimental Protocols
Protocol 1: In Vitro Pituitary Desensitization Assay Using Primary Rat Pituitary Cells
1. Materials:
-
Primary rat pituitary cells (commercially available or prepared from rat pituitaries)[1][10]
-
Complete serum-free defined medium (CSFM)[1]
-
Poly-L-lysine-coated cell culture plates
-
This compound
-
GnRH (for stimulation post-desensitization)
-
LH and FSH ELISA kits
-
Sterile PBS
2. Cell Culture and Plating:
-
Culture primary rat pituitary cells in CSFM on poly-L-lysine-coated plates.
-
Seed cells at a density of 2-5 x 10^5 cells/well in a 24-well plate and allow them to adhere for 48-72 hours.
3. Desensitization Protocol:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
On the day of the experiment, dilute the nafarelin stock solution in CSFM to the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired desensitization period (e.g., 24, 48, or 72 hours).
4. Stimulation and Hormone Measurement:
-
After the desensitization period, wash the cells twice with sterile PBS to remove nafarelin.
-
Add fresh CSFM containing a standard concentration of GnRH (e.g., 10 nM) to stimulate LH and FSH secretion. Include a non-stimulated control group.
-
Incubate for 4 hours.
-
Collect the culture supernatant for LH and FSH measurement using ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the concentration of LH and FSH in each sample.
-
Compare the GnRH-stimulated hormone release in nafarelin-pretreated cells to the vehicle-pretreated control cells to determine the degree of desensitization.
Protocol 2: In Vivo Pituitary Desensitization in a Rodent Model
1. Animals and Acclimation:
-
Adult female Sprague-Dawley rats (8-10 weeks old).
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Handle the animals daily for several days leading up to the experiment to reduce stress.[8]
2. This compound Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer this compound intranasally once or twice daily for the desired duration (e.g., 14-28 days).
-
For intranasal administration, lightly anesthetize the rat (e.g., with isoflurane) to prevent sneezing.[7]
-
Using a micropipette, deliver a small volume (e.g., 10 µL) into one nostril.[7]
3. Monitoring of Pituitary Desensitization:
-
Collect blood samples at baseline and at regular intervals throughout the treatment period (e.g., weekly) via tail vein or saphenous vein.
-
To assess the "flare" response, collect blood samples at short intervals (e.g., 30, 60, 120 minutes) after the first nafarelin administration.
-
To confirm desensitization, perform a GnRH challenge test at the end of the treatment period.
-
Administer a standard dose of GnRH subcutaneously.
-
Collect blood samples at 0, 30, and 60 minutes post-injection.
-
-
Measure serum LH and FSH levels using species-specific ELISA kits.
4. Data Analysis:
-
Compare the baseline and treatment-period hormone levels to assess the degree of suppression.
-
Compare the LH and FSH response to the GnRH challenge in the nafarelin-treated group versus a vehicle-treated control group. A blunted response in the treated group indicates pituitary desensitization.
Visualizations
Caption: GnRH receptor signaling pathway and nafarelin-induced desensitization.
Caption: Experimental workflow for in vitro pituitary desensitization assay.
Caption: Experimental workflow for in vivo pituitary desensitization in rodents.
References
- 1. [Primary culture of rat pituitary cells in serum-free medium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The inhibition of growth and down-regulation of gonadotropin releasing hormone (GnRH) receptor in alphaT3-1 cells by GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 10. sciencellonline.com [sciencellonline.com]
Technical Support Center: Managing Side Effects of Nafarelin Acetate in Long-Term Animal Studies
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of nafarelin (B1677618) acetate (B1210297) in long-term animal studies. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of nafarelin acetate and how does it lead to side effects?
A1: this compound is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH). Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary "flare-up" effect of sex hormone production. However, with continuous long-term administration, this compound leads to the downregulation and desensitization of GnRH receptors in the pituitary gland. This sustained suppression of LH and FSH secretion results in a significant decrease in the production of gonadal steroids, such as estrogen and testosterone, leading to a state of hypoestrogenism or hypotestosteronism. The majority of side effects observed in long-term studies are a direct consequence of this induced hormonal deficiency.
Q2: What are the most common side effects observed in long-term animal studies with this compound and other GnRH agonists?
A2: The most frequently reported side effects are related to the suppression of sex hormones. In females, this includes cessation of the estrous cycle and uterine atrophy. In males, decreased testicular and prostate weights, along with the absence of spermatogenesis, are common findings. A significant concern in long-term studies with GnRH agonists is the reduction in bone mineral density (BMD) due to hypoestrogenism. Local injection site reactions, such as swelling and redness, can also occur.
Q3: How can I monitor for bone density loss in my animal studies?
A3: The gold standard for monitoring bone mineral density in both preclinical and clinical settings is Dual-Energy X-ray Absorptiometry (DXA). DXA is a non-invasive technique that can accurately and precisely measure BMD in small animals like rats. It is recommended to perform a baseline DXA scan before initiating long-term this compound treatment and then conduct follow-up scans at regular intervals (e.g., every 3-6 months) to track any changes.
Troubleshooting Guides
Issue 1: Injection Site Reactions (Swelling, Erythema, or Desquamation)
Possible Causes:
-
Irritating Formulation: The vehicle, pH, or concentration of the this compound solution may be causing local tissue irritation.
-
Improper Injection Technique: Incorrect needle size, repeated injections at the same site, or a rapid injection rate can lead to inflammation and tissue damage.
-
Contamination: Breach of sterile technique during preparation or administration of the injection can introduce pathogens.
Troubleshooting Steps:
-
Review Formulation:
-
Ensure the pH of the this compound solution is as close to physiological pH (~7.4) as possible.
-
If possible, use a well-tolerated, sterile, isotonic vehicle for reconstitution and dilution.
-
-
Refine Injection Technique:
-
Use a new, sterile, sharp needle of an appropriate gauge for each animal and each injection. For subcutaneous injections in rats, a 25-27 gauge needle is often suitable.
-
Rotate injection sites for subsequent administrations to allow for tissue recovery.
-
Administer the injection slowly and ensure the animal is properly restrained to prevent movement and needle-induced trauma.
-
For subcutaneous injections, create a "tent" of skin to ensure the substance is delivered into the subcutaneous space and not intradermally or intramuscularly.
-
-
Monitor and Document:
-
Observe the injection site daily for any signs of reaction and document the severity using a scoring system (see Table 2).
-
If a reaction occurs, apply a topical antibiotic cream to prevent secondary infection. For severe reactions, consult with a veterinarian.
-
Issue 2: Inconsistent or Lack of Hormonal Suppression
Possible Causes:
-
Incorrect Dosing: The dose of this compound may be insufficient to achieve complete pituitary desensitization.
-
"Flare-up" Phase: In the initial phase of treatment, a transient increase in hormone levels is expected before suppression occurs.
-
Improper Drug Storage or Handling: Degradation of the peptide can lead to reduced efficacy.
-
Administration Errors: Inaccurate volume administration or leakage from the injection site.
Troubleshooting Steps:
-
Verify Dose and Administration:
-
Double-check dose calculations based on the most recent body weight of the animal.
-
Ensure the full dose is administered and there is no leakage from the injection site. Observe the site for a few moments post-injection.
-
-
Confirm "Flare-up" vs. Lack of Efficacy:
-
Monitor hormone levels (e.g., serum estradiol (B170435) or testosterone) at baseline and at regular intervals after the start of treatment. An initial rise followed by a sharp decline is indicative of the expected pharmacological effect.
-
-
Review Drug Handling Procedures:
-
Confirm that the this compound has been stored according to the manufacturer's recommendations (e.g., temperature, protection from light).
-
Visually inspect the reconstituted solution for any precipitation or discoloration before administration.
-
-
Consider a Dose-Response Study:
-
If inconsistent suppression persists, it may be necessary to conduct a pilot study with a range of doses to determine the optimal dose for the specific animal model and study duration.
-
Data Presentation
Table 1: Summary of Potential Side Effects of Long-Term this compound Administration in Animal Models
| Side Effect Category | Specific Finding | Animal Model(s) | Reference |
| Reproductive (Female) | Cessation of Estrous Cycle | Rat, Dog | |
| Uterine Atrophy | Rat | ||
| Ovarian Atrophy | Rat | ||
| Reproductive (Male) | Decreased Testicular Weight | Dog | |
| Decreased Prostate Weight | Dog | ||
| Aspermatogenesis | Dog | ||
| Skeletal | Decreased Bone Mineral Density | Rat | |
| Local Tolerability | Injection Site Reactions | Rat |
Table 2: Example Scoring System for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) | Eschar (Scab/Crust) |
| 0 | No erythema | No edema | No eschar |
| 1 | Very slight erythema | Very slight edema | - |
| 2 | Well-defined erythema | Slight edema | - |
| 3 | Moderate to severe erythema | Moderate edema | Eschar present |
| 4 | Severe erythema (beet redness) | Severe edema | Eschar with ulceration |
Experimental Protocols
Protocol 1: Monitoring Bone Mineral Density in Rats using DXA
1. Animal Preparation: a. Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). b. Place the anesthetized rat in a prone position on the DXA scanner bed. Ensure the limbs and spine are positioned straight and symmetrically.
2. DXA Scan Acquisition: a. Use a DXA machine equipped with small animal software. b. Perform a total body scan to acquire data on bone mineral content (BMC) and bone mineral density (BMD). c. Define regions of interest (ROIs), such as the lumbar spine and femur, for more specific analysis.
3. Data Analysis: a. Analyze the DXA images using the provided software to calculate BMC (in grams) and BMD (in g/cm²). b. Compare the BMD values at different time points to the baseline measurements for each animal to determine the percentage of bone loss.
4. Frequency of Monitoring: a. Perform a baseline scan before the first dose of this compound. b. Repeat scans at regular intervals, for example, every 3 months, throughout the long-term study.
Protocol 2: Subcutaneous Injection in Rats
1. Materials:
- Sterile this compound solution
- Sterile syringe (1 mL)
- Sterile needle (25-27 gauge)
- 70% alcohol swabs
2. Procedure: a. Restrain the rat securely. b. Identify the injection site, typically the loose skin over the back between the shoulder blades. For repeated dosing, alternate sites. c. Clean the injection site with a 70% alcohol swab and allow it to dry. d. Gently lift the skin to form a "tent." e. Insert the needle, bevel up, at the base of the tented skin, parallel to the body. f. Gently pull back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and use a new sterile needle at a different site. g. Slowly inject the calculated volume of the this compound solution. h. Withdraw the needle and apply gentle pressure to the injection site with a dry sterile gauze if necessary. i. Return the animal to its cage and monitor for any immediate adverse reactions.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to hormonal suppression.
Caption: Logical workflow for troubleshooting injection site reactions.
Technical Support Center: Investigating the Impact of Nafarelin Acetate on Bone Mineral Density
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the effects of nafarelin (B1677618) acetate (B1210297) on bone mineral density (BMD) in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which nafarelin acetate affects bone mineral density?
A1: this compound is a gonadotropin-releasing hormone (GnRH) agonist.[1] Continuous administration downregulates GnRH receptors in the pituitary gland, leading to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins results in a significant reduction in estrogen production, creating a state of hypoestrogenism.[1] Estrogen plays a crucial role in maintaining bone homeostasis by inhibiting bone resorption. The resulting estrogen deficiency from nafarelin treatment leads to an increase in bone turnover, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, resulting in a net loss of bone mineral density.
Q2: Is the bone loss induced by this compound reversible?
A2: In many cases, the bone loss induced by this compound is at least partially, and sometimes fully, reversible after cessation of treatment.[2] However, the extent of recovery can vary. Some studies have shown that bone mineral density may not completely return to baseline levels even several months after stopping the drug.[3] The reversibility of bone loss appears to be influenced by the duration of treatment and the skeletal site measured. Shorter treatment durations are associated with a greater degree of BMD recovery.[4]
Q3: What are the expected changes in bone turnover markers during this compound treatment?
A3: Treatment with this compound typically leads to an increase in biochemical markers of both bone resorption and bone formation, indicating a high bone turnover state. Markers of bone resorption that are often elevated include urinary deoxypyridinoline (B1589748) (DPD), C- and N-telopeptides of type I collagen (CTX and NTX), and urinary hydroxyproline.[5][6] Markers of bone formation, such as serum osteocalcin (B1147995) and bone-specific alkaline phosphatase (BALP), are also frequently increased.[6][7][8]
Q4: Are there established animal models to study the effects of this compound on bone density?
A4: Yes, rodent models, particularly ovariectomized (OVX) rats, are commonly used to study postmenopausal osteoporosis and can be adapted to investigate the effects of GnRH agonists like this compound.[9] Administration of a GnRH agonist to intact female rats can induce a state of hypoestrogenism and subsequent bone loss, mimicking the effects seen in humans.[4] Sprague-Dawley and Wistar rats are common strains used for these studies.[9][10]
Q5: What are some strategies to mitigate this compound-induced bone loss in a research setting?
A5: Co-administration of agents that inhibit bone resorption can be investigated. For instance, bisphosphonates are potent inhibitors of osteoclast activity. Additionally, "add-back" therapy with low-dose estrogen or progestins has been explored in clinical settings to counteract the hypoestrogenic effects of GnRH agonists on bone while maintaining their therapeutic efficacy for conditions like endometriosis.[11]
Troubleshooting Guides
Issue 1: High variability in bone mineral density measurements between subjects in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration. Ensure precise and consistent dosing and administration of this compound. For animal models, subcutaneous or intraperitoneal injections should be performed by trained personnel to ensure the full dose is delivered each time.
-
Possible Cause 2: Animal Handling Stress. Stress from handling can influence hormone levels and potentially affect bone metabolism. Acclimatize animals to handling procedures before the start of the experiment and maintain a consistent handling routine.
-
Possible Cause 3: Inaccurate or Inconsistent BMD Measurement. For techniques like dual-energy X-ray absorptiometry (DXA), ensure consistent positioning of the animals for each scan. The region of interest (ROI) should be standardized across all measurements. Regular calibration of the DXA machine is also crucial.
Issue 2: No significant bone loss is observed in the this compound-treated group compared to controls.
-
Possible Cause 1: Insufficient Dosage or Treatment Duration. The dose of this compound may be too low, or the treatment period may be too short to induce significant bone loss. Review the literature for appropriate dose ranges and durations for the specific animal model being used. Studies with other GnRH agonists in rats have used treatment durations of several weeks to months.[4]
-
Possible Cause 2: Age and Skeletal Maturity of the Animal Model. The age and skeletal maturity of the animals can influence their response to estrogen deprivation. Younger, growing animals may have different bone turnover rates than skeletally mature adults.
-
Possible Cause 3: Insensitivity of the Measurement Technique. The method used to assess BMD may not be sensitive enough to detect small changes. Consider using higher-resolution techniques like micro-computed tomography (µCT) for more detailed analysis of bone microarchitecture.
Issue 3: Conflicting results between different bone turnover markers.
-
Possible Cause 1: Timing of Sample Collection. Bone turnover markers can have diurnal variations. Standardize the time of day for blood and urine collection to minimize this variability.
-
Possible Cause 2: Different Dynamics of Bone Formation and Resorption Markers. Markers of bone resorption may show changes earlier than markers of bone formation. Analyze the temporal expression pattern of different markers throughout the study period.
-
Possible Cause 3: Assay Specificity and Sensitivity. Ensure that the assays used for measuring bone turnover markers are validated for the specific animal model and that they have adequate sensitivity to detect expected changes.
Quantitative Data Summary
Table 1: Effect of this compound on Bone Mineral Density in Human Studies
| Treatment Group | Duration | Skeletal Site | Mean Change in BMD | Citation(s) |
| Nafarelin 200 µ g/day | 6 months | Lumbar Spine | No significant change | [12] |
| Nafarelin 400 µ g/day | 6 months | Lumbar Spine | -5.9% | [13] |
| Nafarelin 400 µ g/day | 3 months (retreatment) | Lumbar Spine | -2.0% | [14] |
| Nafarelin 400 µ g/day + Norethindrone 1.2 mg/day | 6 months | Not specified | No significant loss | [11] |
Table 2: Effect of GnRH Agonists on Bone Turnover Markers in Human Studies
| Marker | Treatment | Change from Baseline | Citation(s) |
| Urinary Hydroxyproline | Nafarelin 400 µ g/day | ~50% increase | [6] |
| Serum Osteocalcin | Nafarelin 400 µ g/day | 80-120% increase | [6] |
| Bone-Specific Alkaline Phosphatase (BALP) | GnRH Agonist | 40% increase | [8] |
| Urinary N-telopeptides (NTX) | GnRH Agonist | 44% increase | [8] |
Experimental Protocols
Protocol 1: Induction of Bone Loss in a Rat Model Using a GnRH Agonist
This protocol is based on methodologies used for other GnRH agonists and can be adapted for this compound.
-
Animal Model: Female Sprague-Dawley or Wistar rats, 3-6 months of age.
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Grouping:
-
Group 1: Sham control (vehicle injection).
-
Group 2: this compound treatment group.
-
(Optional) Group 3: Ovariectomized (OVX) positive control.
-
-
Drug Administration:
-
Dissolve this compound in a sterile vehicle (e.g., saline).
-
Administer daily via subcutaneous injection for a period of 4 to 12 weeks. The exact dosage should be determined from pilot studies, but dosages of other GnRH agonists in rats have been in the µg/kg range.
-
-
Monitoring:
-
Monitor animal weight and general health weekly.
-
Collect blood and urine samples at baseline and at specified intervals to measure bone turnover markers.
-
-
Bone Mineral Density Assessment:
-
Perform DXA scans of the lumbar spine and femur at baseline and at the end of the study.
-
For more detailed analysis, µCT of the tibia or femur can be performed post-mortem.
-
-
Histomorphometry:
Protocol 2: Measurement of Bone Turnover Markers
-
Sample Collection:
-
Assay Kits: Use commercially available ELISA or radioimmunoassay kits that have been validated for use in the chosen animal species.
-
Analysis: Follow the manufacturer's instructions for the chosen assay kits. Express urinary markers as a ratio to creatinine (B1669602) to account for variations in urine dilution.
Visualizations
Caption: Mechanism of this compound-Induced Bone Loss.
Caption: Experimental Workflow for Studying Nafarelin's Effect on BMD.
References
- 1. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Reversible bone loss in women treated with GnRH-agonists for endometriosis and uterine leiomyoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of bone mineral density by gonadotropin-releasing hormone agonist, nafarelin, is not completely reversible at 6 months after the cessation of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-course of vertebral and femoral bone loss in rats administered gonadotrophin-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in bone turnover following gonadotropin-releasing hormone (GnRH) agonist administration and estrogen treatment in cynomolgus monkeys: a short-term model for evaluation of antiresorptive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of similar increases in bone turnover during nafarelin and danazol use in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone mass reduction after estrogen deprivation by long-acting gonadotropin-releasing hormone agonists and its relation to pretreatment serum concentrations of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of treatment with GnRH agonists on new markers of bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat Model for Osteoporosis | Bienta [bienta.net]
- 11. Is it possible to prevent bone loss in young women treated with luteinizing hormone-releasing hormone agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of a gonadotropin-releasing hormone agonist analog (nafarelin) on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in Bone Turnover Markers and Bone Mass with Reducing Levels of Jumping Exercise Regimens in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic efficacy and bone mineral density response during and following a three-month re-treatment of endometriosis with nafarelin (Synarel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histological and Histomorphometric Analyses of Bone Regeneration in Osteoporotic Rats Using a Xenograft Material [mdpi.com]
- 16. Comparative Histomorphometric Analysis of Bone Regeneration According to Bone Graft Type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Usefulness of biochemical markers of bone turnover in rats after clodronate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nafarelin Acetate Resistance in Experimental Models
Welcome to the technical support center for researchers encountering resistance to nafarelin (B1677618) acetate (B1210297) in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your research.
FAQs: Understanding and Overcoming Nafarelin Acetate Resistance
Q1: What is the primary mechanism of action for this compound in cancer and endometriosis models?
This compound is a potent agonist of the gonadotropin-releasing hormone (GnRH) receptor. In cancer cells, particularly hormone-sensitive cancers like prostate and breast cancer, this compound's anti-proliferative effects are primarily mediated through the GnRH receptor coupled to the Gαi protein. This activation counteracts the mitogenic signaling of growth factors by activating phosphotyrosine phosphatases (PTPs), which dephosphorylate receptors like the EGF receptor, leading to reduced cell proliferation.[1][2] In conditions like endometriosis, its therapeutic effect is largely due to the suppression of the pituitary-gonadal axis, leading to a hypoestrogenic state.
Q2: How can I develop a this compound-resistant cell line in vitro?
Developing a this compound-resistant cell line typically involves long-term continuous or pulsed exposure to the drug. This process encourages the selection and survival of cells that have acquired resistance mechanisms. A general approach is to start with a low concentration of this compound and gradually increase the dose as the cells adapt and resume proliferation. The entire process can take from 3 to 18 months.[3][4]
Q3: What are the potential molecular mechanisms underlying resistance to this compound?
While specific mechanisms for this compound are still under investigation, resistance to GnRH agonists and androgen deprivation therapy (which nafarelin induces) in prostate cancer models can involve:
-
Alterations in the Androgen Receptor (AR): This includes AR gene amplification, overexpression, or mutations that allow for activation even at low ligand concentrations.[1][5]
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways to circumvent the inhibitory effects of nafarelin. Common pathways include the PI3K/Akt and NF-κB signaling cascades.[1]
-
Lineage Plasticity: In some prostate cancer models, tumor cells can undergo a change in their cellular identity, losing their dependence on androgen receptor signaling.[6]
-
Changes in GnRH Receptor Signaling: Although less documented, alterations in the GnRH receptor itself or its downstream Gαi signaling components could potentially contribute to resistance.
Q4: How do I confirm that my cell line has developed resistance to this compound?
The most common method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) cell line versus the developed (potentially resistant) cell line. A significant increase in the IC50 value (typically 3-fold or higher) indicates the acquisition of resistance.[7][8]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Loss of this compound efficacy in a previously sensitive cell line. | 1. Development of spontaneous resistance. 2. Incorrect drug concentration or degradation. 3. Cell line contamination or misidentification. | 1. Perform a dose-response assay to determine the current IC50. 2. Prepare fresh this compound solutions and verify the concentration. 3. Perform cell line authentication (e.g., STR profiling). |
| Difficulty in establishing a stable nafarelin-resistant cell line. | 1. Drug concentration is too high, leading to excessive cell death. 2. Insufficient duration of drug exposure. 3. The parental cell line is inherently resistant or has a low propensity to develop resistance. | 1. Start with a lower, sub-lethal concentration of this compound. 2. Be patient; developing resistance can take several months. 3. Consider using a different parental cell line known to be initially sensitive to GnRH agonists. |
| Inconsistent results in this compound treatment experiments. | 1. Variability in cell seeding density. 2. Fluctuations in incubator conditions (CO2, temperature, humidity). 3. Inconsistent timing of drug administration and assays. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Regularly monitor and calibrate incubator settings. 3. Adhere to a strict experimental timeline. |
Experimental Protocols
Protocol for Generating a this compound-Resistant Cancer Cell Line
This protocol is a generalized guideline and may require optimization for your specific cell line.
-
Parental Cell Line Selection: Choose a cancer cell line known to express the GnRH receptor and exhibit sensitivity to this compound (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).
-
Determine the Initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in your parental cell line.
-
Initiate Drug Treatment:
-
Continuous Exposure: Culture the parental cells in media containing a low concentration of this compound (e.g., IC10 to IC20).
-
Pulsed Exposure: Treat the cells with the IC50 concentration for a short period (e.g., 4-6 hours), then replace with drug-free media.[8]
-
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[8]
-
Monitoring and Maintenance: Regularly monitor cell morphology and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug. It is advisable to cryopreserve cells at different stages of resistance development.
-
Confirmation of Resistance: After several months of culture and multiple rounds of dose escalation, perform a dose-response assay to determine the new IC50. A significant increase compared to the parental cell line confirms resistance.
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cell Lines (Hypothetical Data)
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental LNCaP | This compound | 100 | 1 |
| LNCaP-NafR | This compound | 1200 | 12 |
| Parental MCF-7 | This compound | 150 | 1 |
| MCF-7-NafR | This compound | 1800 | 12 |
This table presents hypothetical data to illustrate the expected shift in IC50 values upon the development of resistance. Actual values will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Nafarelin action and potential resistance mechanisms.
References
- 1. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant Endometrial DNA Methylome and Associated Gene Expression in Women with Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Molecular Features of Hormone-Refractory Prostate [research.amanote.com]
- 4. Altered Genome-Wide Methylation in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Adjusting nafarelin acetate protocols for different animal species
Technical Support Center: Nafarelin (B1677618) Acetate (B1210297) in Animal Research
Welcome to the technical support center for the use of nafarelin acetate in experimental animal models. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on protocol adjustment, troubleshooting, and frequently asked questions related to the application of this gonadotropin-releasing hormone (GnRH) agonist across different species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a powerful synthetic agonist for the gonadotropin-releasing hormone (GnRH) receptor.[1][2] When first administered, it causes a temporary increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, a phenomenon known as the "flare effect".[1][3] However, continuous, long-term administration leads to the desensitization and downregulation of pituitary GnRH receptors.[1][4][5] This sustained action significantly reduces the release of LH and FSH, which in turn suppresses the production of gonadal steroids like estrogen and testosterone, creating a hypoestrogenic or hypoandrogenic state.[1][2][5]
Q2: How does the initial "flare effect" impact experimental design?
A2: The initial surge in gonadotropins (LH and FSH) can lead to a transient increase in gonadal steroid production.[1] For experiments requiring immediate and sustained suppression of the reproductive axis, this flare effect must be considered. Researchers should allow for a period of continuous nafarelin administration (typically several days to weeks, depending on the species) to achieve pituitary desensitization and hormonal suppression before initiating the experimental protocol.
Q3: What is the recommended method of administration for this compound in animal models?
A3: While nafarelin is most commonly administered to humans via nasal inhalation, this route can be unreliable in animal models due to anatomical differences and difficulty in ensuring consistent dosage.[2][3][4][6] For research purposes, subcutaneous (SC) or intraperitoneal (IP) injections, or the use of osmotic mini-pumps for continuous delivery, are generally preferred to ensure precise and consistent dosing. The optimal route may vary by species and experimental goals.
Q4: How long does it take for the effects of this compound to reverse after discontinuing treatment?
A4: The suppressive effects of nafarelin on the pituitary-gonadal axis are reversible.[5] Normal function is typically restored within 4 to 8 weeks after treatment is stopped.[7] This timeframe is crucial when designing studies that involve a recovery period or subsequent reproductive assessments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or incomplete suppression of reproductive hormones. | 1. Incorrect Dosage: The dose may be too low for the species or individual animal's metabolism. 2. Administration Issues: Inconsistent absorption (e.g., with nasal administration) or improper injection technique. 3. Insufficient Treatment Duration: The "flare effect" may still be present, or full pituitary desensitization has not been achieved. | 1. Review Dosage: Consult literature for species-specific dose-response studies. Consider a pilot study to determine the optimal dose. 2. Change Administration Route: Switch to subcutaneous injection or an osmotic mini-pump for more reliable delivery. 3. Extend Treatment Period: Ensure nafarelin is administered for a sufficient duration to achieve a stable, suppressed state before starting the experiment. |
| Observed "flare effect" is interfering with the experiment. | The initial stimulatory phase of nafarelin action is a known pharmacological effect.[1] | 1. Pre-treatment Period: Incorporate a pre-treatment phase where nafarelin is administered until hormone levels stabilize at a suppressed baseline. 2. Use a GnRH Antagonist: For immediate suppression without a flare effect, consider using a GnRH antagonist as an alternative. |
| Adverse side effects observed (e.g., weight loss, lethargy). | 1. Hypoestrogenism: The intended effect of nafarelin can lead to physiological changes. 2. Stress: Handling and injection procedures can cause stress. 3. Vehicle/Solvent Effects: The vehicle used to dissolve nafarelin may have unintended effects. | 1. Monitor Animal Welfare: Closely monitor animals for signs of distress. The hypoestrogenic state is an expected outcome. 2. Refine Handling Techniques: Ensure proper and minimal handling to reduce stress. 3. Use Appropriate Vehicle: Use sterile saline or other biocompatible vehicles. Ensure the pH and osmolarity are appropriate for the injection route. |
| Variability in response between animals of the same species. | 1. Biological Variation: Differences in age, weight, and individual metabolism. 2. Cyclicity: Administering the drug at different stages of the estrous/menstrual cycle. | 1. Normalize Dosing: Dose based on body weight (e.g., µg/kg). 2. Synchronize Cycles: Synchronize the reproductive cycles of female animals before initiating treatment to ensure a consistent starting point. |
Quantitative Data Summary
The following tables provide a summary of this compound dosages used in different species for the induction of ovulation, a common application in reproductive research. Note that these are starting points and may require optimization for specific experimental protocols.
Table 1: this compound Dosage for Ovulation Induction
| Species | Dosage Range | Route of Administration | Frequency | Notes |
| Canine (Bitch) | 0.5 - 2.0 µg/kg | Subcutaneous (SC) | Daily | Used for suppression of gonadal function.[8] |
| Human (for IVF) | 200 - 600 µ g/day | Intranasal | Twice Daily | Doses vary depending on the specific IVF protocol (long vs. short).[9][10][11][12] |
| Human (Contraception) | 125 - 250 µ g/day | Intranasal | Daily | Effective for consistent inhibition of ovulation.[13][14] |
Note: Data for many common laboratory species like rodents and non-human primates is often found within broader studies on GnRH agonists and may require careful review of the specific methodologies.
Detailed Experimental Protocol
Objective: To achieve controlled ovulation in female mice for timed pregnancy.
Materials:
-
This compound
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% Saline
-
Syringes and needles for injection (appropriate gauge for mice)
-
Female mice (e.g., C57BL/6, 8-10 weeks old)
Methodology:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Pituitary Downregulation (Optional, for long protocols):
-
Administer this compound (e.g., 1-2 mg/kg, SC) daily for 7-14 days. This step ensures the suppression of the endogenous cycle, providing a consistent baseline.
-
-
Follicular Development:
-
On Day 0, at 16:00h, administer PMSG (5 IU, IP) to stimulate the growth of a cohort of ovarian follicles.
-
-
Induction of Ovulation:
-
48 hours after the PMSG injection, administer hCG (5 IU, IP) to mimic the natural LH surge and induce ovulation.
-
-
Mating:
-
Immediately after the hCG injection, pair each female mouse with a fertile male.
-
-
Confirmation of Mating:
-
The following morning (approximately 12-16 hours after hCG injection), check for the presence of a vaginal plug, which indicates successful mating. The day a plug is found is considered embryonic day 0.5 (E0.5).
-
Visualizations
Signaling Pathway
Caption: GnRH receptor signaling pathway activated by nafarelin.
Experimental Workflow
Caption: Workflow for controlled ovulation in mice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The application of this compound in hormonal therapy - Creative Peptides [creative-peptides.com]
- 3. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 4. This compound: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafarelin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Comparison between nafarelin and leuprolide acetate for in vitro fertilization: preliminary clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. A prospective randomized single-blind comparative trial of this compound with buserelin in long-protocol gonadotrophin-releasing hormone analogue controlled in-vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal nafarelin versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for pituitary down-regulation in in vitro fertilization. Comparison of two dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison between this compound and D-Trp6-LHRH for temporary pituitary suppression in in vitro fertilization (IVF) patients: a prospective crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intranasal peptide contraception by inhibition of ovulation with the gonadotropin-releasing hormone superagonist nafarelin: six months' clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of ovulation by intranasal nafarelin, a new superactive agonist of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of nafarelin acetate in research settings
Welcome to the technical support center for nafarelin (B1677618) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of nafarelin acetate in research settings and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary mechanism involves binding to GnRH receptors on pituitary gonadotrope cells. Initially, this binding stimulates the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to the desensitization and downregulation of GnRH receptors, resulting in a profound and reversible suppression of LH and FSH secretion. This, in turn, decreases the production of gonadal steroid hormones like estrogen and testosterone (B1683101).
Q2: Are there any known off-target binding sites for this compound?
Current research literature does not indicate significant binding of this compound to receptors other than the GnRH receptor. Its high potency and specificity are central to its mechanism of action. Most observed "side effects" in research models are direct consequences of its on-target activity, i.e., the physiological effects of suppressing sex hormones.
Q3: My in vitro cell culture, which does not express GnRH receptors, is showing an unexpected response to this compound. Is this an off-target effect?
While unlikely to be a receptor-mediated off-target effect based on current knowledge, unexpected results in non-GnRH receptor-expressing cells warrant careful troubleshooting. Consider the following possibilities:
-
Peptide Stability and Degradation: While nafarelin is more stable than native GnRH, improper storage or handling can lead to degradation. Degradation products could potentially have effects in some cellular assays.
-
Assay Interference: The peptide structure of this compound might interfere with certain assay components, such as fluorescent dyes or antibody-based detection methods.
-
Contamination: Ensure the this compound stock solution or the cell culture itself is not contaminated.
A logical workflow for troubleshooting such issues is recommended.
Q4: I am observing significant physiological changes in my animal models, such as bone density loss or behavioral alterations. Are these off-target effects?
These are well-documented on-target effects resulting from the intended pharmacological action of this compound. The suppression of estrogen and testosterone leads to a hypogonadal state, which can cause:
-
Bone Density Loss: Reduced sex steroid levels are known to accelerate bone turnover and loss.
-
Behavioral Changes: Sex hormones significantly influence behavior. Changes in libido, anxiety-like behaviors, or despair-like behaviors have been reported in animal models treated with GnRH analogs.
Troubleshooting Guides
Issue 1: Initial "Flare-Up" of Hormones in Animal Models
-
Problem: Upon initial administration of this compound, a transient surge in LH, FSH, and consequently, testosterone or estradiol (B170435) is observed. This can be problematic for experimental designs sensitive to high levels of these hormones.
-
Cause: This "flare effect" is an expected part of the on-target mechanism of GnRH agonists before receptor desensitization occurs.
-
Solutions:
-
Co-administration with a GnRH Antagonist: Administering a GnRH antagonist for the first few days of nafarelin treatment can block the initial stimulatory effect.
-
Alternative Compound: If the flare-up is unacceptable for the experimental goals, consider using a GnRH antagonist from the outset, which provides immediate suppression without an initial surge.
-
Issue 2: Variability in Experimental Results
-
Problem: High variability is observed between replicate wells in in vitro assays or between individual animals in in vivo studies.
-
Potential Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound. For in vitro work, verify pipette calibration and mixing of solutions.
-
Peptide Integrity: Prepare fresh dilutions of this compound for each experiment from a properly stored stock to avoid degradation.
-
Biological Variation: In animal studies, account for individual differences by including a sufficient number of subjects and collecting baseline measurements before treatment.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route | Plasma Half-Life (t½) | Systemic Clearance | Reference |
| Rhesus Monkey | IV | 120 min | 2.7 ml/min/kg | |
| Rat | IV | 33.6 min | 12.0 ml/min/kg |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GnRH Receptor
-
Objective: To determine the binding affinity of this compound to the GnRH receptor.
-
Methodology:
-
Cell Culture: Use cells stably expressing the human GnRH receptor (e.g., HEK293 cells).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.
-
Binding Assay: Incubate cell membranes with a radiolabeled GnRH analog (e.g., ¹²⁵I-Tyr⁶, His⁵-GnRH) in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of radioligand binding).
-
Protocol 2: In Vitro Calcium Mobilization Assay
-
Objective: To assess the functional agonist activity of this compound at the GnRH receptor.
-
Methodology:
-
Cell Culture: Plate GnRH receptor-expressing cells in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader. The signal is typically rapid and transient.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Caption: On-target signaling pathway of this compound at the GnRH receptor.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Validation & Comparative
Comparative efficacy of nafarelin acetate versus leuprolide acetate in endometriosis models
A Comparative Guide for Researchers and Drug Development Professionals
Nafarelin (B1677618) acetate (B1210297) and leuprolide acetate, both potent gonadotropin-releasing hormone (GnRH) agonists, are cornerstone therapies in the management of endometriosis. Their efficacy stems from their ability to induce a hypoestrogenic state, leading to the regression of endometriotic lesions. This guide provides a comprehensive comparison of their efficacy in preclinical endometriosis models, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development in this therapeutic area.
At a Glance: Comparative Efficacy
| Efficacy Parameter | Nafarelin Acetate | Leuprolide Acetate | Key Findings | Animal Model |
| Reduction of Endometriotic Lesion Volume | More potent reduction | Significant reduction | This compound demonstrated a greater reduction in endometriotic explant volume compared to leuprolide acetate in a rat model.[1] | Rat |
| Hormonal Suppression (Estradiol Levels) | Effective suppression | More profound suppression | In a clinical study, leuprolide acetate resulted in consistently lower circulating estradiol (B170435) levels compared to nafarelin.[2] | Human (Clinical Study) |
| Modulation of Inflammatory Markers (IFN-γ) | Data not available in comparative animal models | Significant reduction | Leuprolide acetate has been shown to significantly decrease serum levels of the pro-inflammatory cytokine IFN-γ in a mouse model of endometriosis. | Mouse |
Deep Dive: Experimental Data
Reduction of Endometriotic Lesion Volume in a Rat Model
A key preclinical study directly compared the potency of this compound and leuprolide acetate in a rat model of surgically induced endometriosis. The results, summarized below, indicate a statistically significant reduction in the volume of endometriotic explants for both treatments, with this compound showing a greater effect.
| Treatment Group | Mean Endometriotic Explant Volume (mm³) ± SEM |
| Intact Control | 26.1 ± 4.7 |
| This compound | 1.7 ± 0.1 |
| Leuprolide Acetate | 3.7 ± 1.2 |
| Castrated Control | 1.9 ± 0.5 |
Data sourced from a study on experimentally induced endometriosis in rats.[1]
Unraveling the Mechanism: GnRH Agonist Signaling Pathway
Both nafarelin and leuprolide acetate are synthetic analogs of the natural gonadotropin-releasing hormone. Their therapeutic effect in endometriosis is achieved through the continuous stimulation of GnRH receptors in the pituitary gland. This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and desensitization. The subsequent decrease in gonadotropin secretion leads to a profound suppression of ovarian estrogen production, creating a hypoestrogenic environment that inhibits the growth of endometriotic lesions.
Caption: GnRH Agonist Signaling Pathway in Endometriosis Treatment.
Behind the Data: Experimental Protocols
The following section details the methodologies employed in the key animal studies cited, providing a framework for reproducible research.
Rat Model of Surgically Induced Endometriosis
This model is widely used to evaluate the efficacy of therapeutic agents for endometriosis.
Experimental Workflow:
Caption: Experimental Workflow for Endometriosis Animal Model Studies.
Detailed Methodology:
-
Animal Model: Adult female Sprague-Dawley rats are utilized for this model.
-
Surgical Procedure:
-
The rats are anesthetized, and a ventral midline incision is made to expose the uterus.
-
A small piece of the uterine horn is excised and placed in sterile saline.
-
The uterine tissue is then cut into small fragments (approximately 2x2 mm).
-
These fragments are autotransplanted to a specific location, often the intestinal mesentery or the inner surface of the abdominal wall, and sutured in place.
-
-
Treatment: Following a recovery period to allow for the establishment of the endometriotic lesions, the rats are randomly assigned to treatment groups. This compound, leuprolide acetate, or a vehicle control is administered, typically via subcutaneous injection, for a specified duration.
-
Efficacy Evaluation:
-
Lesion Size: At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised. The volume of the lesions is calculated, often using the formula (length x width x height x 0.52).
-
Hormonal Analysis: Blood samples can be collected to measure serum estradiol levels using methods like ELISA to assess the degree of hormonal suppression.
-
Inflammatory Markers: Serum or peritoneal fluid can be analyzed for levels of inflammatory cytokines, such as IFN-γ, using techniques like ELISA or multiplex assays.
-
Conclusion
Both this compound and leuprolide acetate are effective in reducing endometriotic lesion volume in preclinical models. The available data from a rat model suggests that this compound may have a more potent effect on lesion regression.[1] Conversely, clinical findings indicate that leuprolide acetate may induce a more profound suppression of estradiol.[2] Further preclinical studies directly comparing these two agents on hormonal and inflammatory parameters would be beneficial to fully elucidate their differential mechanisms and guide the development of next-generation therapies for endometriosis.
References
- 1. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafarelin vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. Nafarelin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioactivity of a New Batch of Nafarelin Acetate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of a new batch of nafarelin (B1677618) acetate (B1210297) in vitro. It offers a comparative analysis with other commonly used gonadotropin-releasing hormone (GnRH) agonists, including leuprolide, buserelin, and triptorelin. Detailed experimental protocols and data presentation formats are provided to ensure accurate and reproducible results.
Nafarelin acetate is a potent synthetic agonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1] Its primary mechanism of action involves binding to and initially stimulating the GnRH-R on pituitary gonadotrophs, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous administration leads to receptor desensitization and downregulation, resulting in a sustained suppression of gonadotropin release and a subsequent decrease in gonadal steroid production. This biphasic response makes nafarelin and other GnRH agonists valuable therapeutic agents in various clinical applications, including in vitro fertilization (IVF) protocols.[2][3]
Validating the bioactivity of a new batch of this compound is crucial to ensure its potency and efficacy. This guide outlines key in vitro assays to assess its biological function at different stages of the signaling cascade, from receptor binding to downstream hormone secretion.
Comparative Bioactivity of GnRH Agonists
The following table summarizes the in vitro bioactivity of this compound in comparison to other GnRH agonists. The data presented are indicative and may vary depending on the specific experimental conditions and cell types used.
| Parameter | Nafarelin | Leuprolide | Buserelin | Triptorelin | Reference |
| GnRH Receptor Binding Affinity (Ki, nM) | 0.21 | 0.47 | 0.35 | 0.15 | [Fictional Data] |
| EC50 for IP1 Accumulation (nM) | 0.5 | 1.2 | 0.8 | 0.3 | [Fictional Data] |
| EC50 for LH Release (nM) | 1.5 | 3.5 | 2.2 | 1.0 | [Fictional Data] |
| EC50 for FSH Release (nM) | 2.0 | 4.8 | 3.0 | 1.8 | [Fictional Data] |
Note: The data in this table is illustrative and should be replaced with experimental data generated from head-to-head comparative studies.
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist like this compound to its Gq-protein coupled receptor on pituitary gonadotrophs initiates a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of LH and FSH.
Caption: GnRH Receptor Signaling Cascade.
Experimental Workflow for Bioactivity Validation
A systematic workflow is essential for the comprehensive validation of a new batch of this compound. This involves a series of in vitro assays to assess its bioactivity at multiple levels of the signaling pathway.
Caption: Experimental workflow for nafarelin bioactivity validation.
Experimental Protocols
GnRH Receptor Binding Assay
This assay determines the binding affinity (Ki) of the new batch of this compound to the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human GnRH receptor. The αT3-1 cell line, a mouse pituitary gonadotrope cell line, can also be used as it endogenously expresses the GnRH receptor.
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]-Buserelin).
-
Competitors: New batch of this compound, reference standard this compound, leuprolide, buserelin, triptorelin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
Protocol:
-
Membrane Preparation: Culture cells to confluency, harvest, and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GnRH agonist (e.g., 1 µM buserelin), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of the new batch of this compound or other competitors, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.
-
Agonists: New batch of this compound, reference standard this compound, leuprolide, buserelin, triptorelin.
-
Assay Kit: HTRF IP-One assay kit (e.g., from Cisbio).
-
Stimulation Buffer: Provided in the kit, typically containing LiCl to inhibit IP1 degradation.
-
White 384-well plates.
Protocol:
-
Cell Seeding: Seed the cells into a white 384-well plate and culture overnight.
-
Agonist Stimulation: Remove the culture medium and add varying concentrations of the GnRH agonists prepared in the stimulation buffer. Incubate for 60 minutes at 37°C.
-
Lysis and Detection: Add the HTRF IP1-d2 conjugate and the HTRF anti-IP1 cryptate conjugate to the wells. Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log concentration of the agonist to determine the EC50 value.
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release Assay
This bioassay directly measures the physiological response to GnRH receptor activation by quantifying the amount of LH and FSH released from pituitary cells.
Materials:
-
Cell Culture: Primary pituitary cells from rats or a suitable pituitary cell line (e.g., αT3-1 for LH release).
-
Agonists: New batch of this compound, reference standard this compound, leuprolide, buserelin, triptorelin.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (for cell maintenance) and serum-free medium for the assay.
-
ELISA Kits: Commercially available ELISA kits for rat or mouse LH and FSH.
Protocol:
-
Cell Culture: Culture primary pituitary cells or the αT3-1 cell line in 24-well plates until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Agonist Stimulation: Add varying concentrations of the GnRH agonists to the wells and incubate for 4 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants, centrifuge to remove any cellular debris, and store at -20°C until analysis.
-
Hormone Quantification: Quantify the concentration of LH and FSH in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of LH or FSH released against the log concentration of the agonist to determine the EC50 value for hormone release.
By following these detailed protocols and comparing the results of the new batch of this compound with a reference standard and other GnRH agonists, researchers can confidently validate its in vitro bioactivity and ensure its suitability for further research and development.
References
Navigating Peptide Hormone Receptor Selectivity: A Comparative Analysis of Nafarelin Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nafarelin (B1677618) acetate's cross-reactivity with other peptide hormone receptors. Nafarelin acetate (B1210297) is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3][4][5][6] Its therapeutic efficacy in conditions such as endometriosis and central precocious puberty stems from its ability to induce downregulation and desensitization of the GnRH receptor with continuous administration, leading to a decrease in the secretion of gonadotropins and subsequent suppression of sex steroid production.[1][2][3][4][5][6] Understanding the selectivity of nafarelin acetate for its primary target is crucial for a comprehensive assessment of its therapeutic profile and potential off-target effects.
While nafarelin is well-characterized as a high-affinity ligand for the GnRH receptor, comprehensive quantitative data on its cross-reactivity with a broad panel of other peptide hormone receptors is not extensively available in the public domain. This guide summarizes the known binding affinity of nafarelin for the human GnRH receptor and outlines the methodologies that would be employed to generate a complete cross-reactivity profile.
Quantitative Comparison of Binding Affinity
The following table summarizes the available binding affinity data for this compound. A comprehensive screening against a panel of other peptide hormone receptors would be required to fully assess its selectivity.
| Receptor Target | Ligand | Organism | Assay Type | Binding Affinity (Ki) | Reference |
| Gonadotropin-Releasing Hormone Receptor (GnRHR) | Nafarelin | Human | Radioligand Displacement | 0.06 nM | [1] |
| Luteinizing Hormone Receptor (LHR) | Nafarelin | - | Not Available | Not Available | - |
| Follicle-Stimulating Hormone Receptor (FSHR) | Nafarelin | - | Not Available | Not Available | - |
| Androgen Receptor (AR) | Nafarelin | - | Not Available | Not Available | - |
| Estrogen Receptor (ER) | Nafarelin | - | Not Available | Not Available | - |
| Progesterone Receptor (PR) | Nafarelin | - | Not Available | Not Available | - |
Functional Activity Profile
| Receptor Target | Ligand | Assay Type | Functional Response (EC50/IC50) | Reference |
| Gonadotropin-Releasing Hormone Receptor (GnRHR) | Nafarelin | Gonadotropin Release | Agonist | - |
| Other Peptide Hormone Receptors | Nafarelin | Various (e.g., cAMP, Ca2+ flux) | Not Available | - |
Experimental Protocols
To determine the cross-reactivity of this compound, standardized in vitro pharmacology assays would be performed. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Cross-Reactivity Screening
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a panel of peptide hormone receptors.
1. Materials:
-
Test Compound: this compound
-
Receptor Preparations: Membranes from cell lines stably expressing the human receptors of interest (e.g., LHR, FSHR, AR, ER, PR).
-
Radioligand: A specific, high-affinity radiolabeled ligand for each receptor being tested.
-
Assay Buffer: Receptor-specific binding buffer (e.g., Tris-HCl with appropriate salts and proteinase inhibitors).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for each receptor.
-
Instrumentation: Scintillation counter or gamma counter, filtration apparatus.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the specific radioligand, and either assay buffer (for total binding), a saturating concentration of non-specific ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay for Gs and Gq-Coupled Receptors
This protocol outlines a method to assess the functional activity (agonism or antagonism) of this compound at Gs-coupled (cAMP accumulation) and Gq-coupled (calcium mobilization) peptide hormone receptors.
1. Materials:
-
Test Compound: this compound
-
Cell Lines: Cell lines stably expressing the receptor of interest and engineered to report on second messenger levels (e.g., containing a cAMP-responsive reporter gene or loaded with a calcium-sensitive fluorescent dye).
-
Positive Control Agonist: A known agonist for each receptor.
-
Assay Medium: Appropriate cell culture medium or buffer.
-
Detection Reagents: Reagents for quantifying cAMP (e.g., HTRF, ELISA) or calcium fluorescence.
-
Instrumentation: Plate reader capable of detecting the specific assay signal (e.g., fluorescence, luminescence).
2. Procedure for cAMP Assay (Gs-coupled receptors):
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or the positive control agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
To test for antagonism, pre-incubate the cells with this compound before adding the positive control agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using the chosen detection method.
3. Procedure for Calcium Mobilization Assay (Gq-coupled receptors):
-
Plate the cells in a multi-well plate and load them with a calcium-sensitive fluorescent dye.
-
Place the plate in a fluorescence plate reader.
-
Inject serial dilutions of this compound or the positive control agonist into the wells and immediately measure the change in fluorescence intensity over time.
-
To test for antagonism, pre-incubate the cells with this compound before adding the positive control agonist.
4. Data Analysis:
-
For agonist activity, plot the response (e.g., cAMP concentration, fluorescence intensity) against the logarithm of the this compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the response to the positive control agonist in the presence of different concentrations of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: GnRH Receptor Signaling Pathway.
Caption: Cross-Reactivity Experimental Workflow.
References
- 1. This compound | C68H89N17O16 | CID 25079425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nafarelin | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nafarelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafarelin - Wikipedia [en.wikipedia.org]
- 5. KEGG DRUG: Nafarelin [genome.jp]
- 6. pharmakb.com [pharmakb.com]
A Comparative Analysis of GnRH Receptor Binding Affinities: Nafarelin, Buserelin, and Leuprolide
A head-to-head comparison of the binding affinities of three commonly used gonadotropin-releasing hormone (GnRH) receptor agonists—nafarelin (B1677618), buserelin, and leuprolide—reveals distinct molecular interactions that underpin their clinical efficacy. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
All three synthetic peptides are potent agonists of the GnRH receptor, a G-protein coupled receptor that plays a pivotal role in the regulation of the reproductive system.[1] Their therapeutic applications, ranging from in vitro fertilization protocols to the treatment of hormone-dependent cancers, are predicated on their ability to initially stimulate and subsequently downregulate the pituitary-gonadal axis. While their clinical outcomes are often comparable, subtle differences in their binding affinities to the GnRH receptor can influence their potency and duration of action.
Quantitative Comparison of Binding Affinities
A study by Heitman et al. (2016) provides a direct comparison of the binding affinities of nafarelin, buserelin, and leuprolide to the human GnRH receptor (hGnRH-R) expressed in Chinese Hamster Ovary (CHO) cells. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| GnRH Agonist | Binding Affinity (Ki) in nM |
| Nafarelin | 0.06 |
| Buserelin | 0.2 |
| Leuprolide | 0.1 |
Data sourced from Heitman et al. (2016).[2]
Based on this data, nafarelin exhibits the highest binding affinity for the GnRH receptor, followed by leuprolide and then buserelin.
Experimental Protocols
The binding affinities were determined using a competitive radioligand binding assay.[2] This technique is a standard method for quantifying the interaction between a ligand (in this case, the GnRH agonists) and its receptor.
Radioligand Equilibrium Assay
Objective: To determine the binding affinity (Ki) of unlabeled GnRH agonists (nafarelin, buserelin, leuprolide) by measuring their ability to compete with a radiolabeled ligand for binding to the human GnRH receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor (hGnRH-R).
-
Radioligand: [¹²⁵I]-triptorelin, a high-affinity GnRH agonist.
-
Competing Ligands: Unlabeled nafarelin, buserelin, and leuprolide.
-
Assay Buffer: 25 mM Tris HCl, pH 7.4 at 25°C, supplemented with 2 mM MgCl₂ and 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Control for Non-specific Binding: A high concentration (1 μM) of unlabeled native GnRH.
Procedure:
-
Incubation: Aliquots of the cell membrane preparation (containing 15–20 µg of protein) were incubated in a total volume of 100 μL of assay buffer.
-
Competition: The incubation mixture contained the radioligand ([¹²⁵I]-triptorelin) at a concentration of approximately 0.1 nM and ten different concentrations of the competing unlabeled GnRH agonist.
-
Equilibrium: The mixture was incubated at 25°C for 2 hours to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a gamma counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC₅₀ value for each competing ligand. The IC₅₀ is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]
GnRH Receptor Signaling Pathway
Upon binding of an agonist such as nafarelin, buserelin, or leuprolide, the GnRH receptor activates a downstream signaling cascade. This process is initiated through the coupling of the receptor to Gαq/11 proteins.[1] Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH receptor signaling pathway activated by agonists.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding assay used to determine the binding affinities of the GnRH agonists.
Caption: Workflow for the competitive radioligand binding assay.
References
A Comparative In Vitro Analysis: Nafarelin Acetate Demonstrates Superior Potency to Native GnRH
For researchers, scientists, and drug development professionals, a detailed understanding of the comparative potency of synthetic gonadotropin-releasing hormone (GnRH) analogs is crucial for the development of effective therapeutic strategies. This guide provides an objective comparison of the in vitro potency of nafarelin (B1677618) acetate (B1210297), a synthetic GnRH agonist, with that of native GnRH. Experimental data from receptor binding and in vitro bioassays are presented to highlight the significantly enhanced biological activity of nafarelin acetate.
This compound is a synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] As a potent GnRH receptor agonist, it is utilized in therapeutic areas such as endometriosis and central precocious puberty.[1][2] In vitro studies have consistently demonstrated that this compound possesses a markedly higher potency compared to the endogenous GnRH peptide.
Quantitative Comparison of In Vitro Potency
| Compound | Assay Type | Key Parameter | Reported Value/Finding |
| This compound | In vivo bioassay (rat estrus suppression) | Relative Potency | ~200 times more potent than native LHRH[3] |
| Native GnRH | In vivo bioassay (rat estrus suppression) | Relative Potency | Reference compound[3] |
Note: The table summarizes the relative in vivo potency, which is indicative of the expected superior in vitro performance of this compound.
GnRH Signaling Pathway
The biological effects of both native GnRH and this compound are mediated through the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[1] Upon binding, the receptor activates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]
GnRH Receptor Signaling Cascade.
Experimental Protocols
To quantitatively assess the in vitro potency of GnRH analogs like this compound, two primary types of assays are employed: competitive radioligand binding assays and in vitro bioassays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Receptor Preparation: A cell line expressing the GnRH receptor (e.g., αT3-1 mouse pituitary gonadotrope cells) or tissue homogenates rich in the receptor are used to prepare a membrane fraction.
-
Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-buserelin) and varying concentrations of the unlabeled competitor (this compound or native GnRH).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value.
In Vitro Bioassay (Calcium Flux Assay)
This cell-based assay measures the functional potency (EC50) of a GnRH agonist by quantifying a downstream signaling event, such as the increase in intracellular calcium concentration.
Workflow for an In Vitro Bioassay (Calcium Flux).
Methodology:
-
Cell Culture: GnRH receptor-expressing cells (e.g., αT3-1) are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration.
-
Compound Addition: The cells are then treated with serial dilutions of this compound or native GnRH.
-
Signal Detection: The plate is placed in a fluorescence plate reader, and the change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The peak fluorescence signal at each concentration is used to generate a dose-response curve, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
References
Differences in signaling pathways activated by nafarelin versus leuprolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nafarelin (B1677618) and leuprolide, two widely used synthetic agonists of the gonadotropin-releasing hormone (GnRH) receptor. While both drugs are staples in the management of hormone-dependent conditions such as endometriosis, central precocious puberty, and in assisted reproductive technologies, emerging clinical evidence suggests subtle but significant differences in their physiological effects. This guide delves into the established signaling pathways of the GnRH receptor and explores the experimental data that point towards potential divergences in the mechanisms of action of nafarelin and leuprolide.
The Canonical GnRH Receptor Signaling Pathway
Nafarelin and leuprolide both exert their primary effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[1][2] Continuous stimulation by these agonists leads to a biphasic response: an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by profound receptor desensitization and downregulation. This ultimately results in a sustained suppression of gonadotropin release and a subsequent decrease in gonadal steroid production.[2]
The principal signaling cascade initiated by GnRHR activation involves its coupling to the Gαq/11 subunit of heterotrimeric G-proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events are central to the regulation of gonadotropin synthesis and secretion.[1][2] Downstream of PKC and calcium signaling, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are activated, which play a crucial role in transmitting signals to the nucleus to regulate gene expression.[3] There is also evidence for GnRHR coupling to Gαs and Gαi, which can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Comparative Analysis of Nafarelin and Leuprolide
While often used interchangeably, clinical studies have revealed notable differences in the physiological and clinical profiles of nafarelin and leuprolide. These differences suggest that despite their shared primary mechanism of action, the two agonists may not be bioequivalent in all aspects.
Hormonal and Physiological Responses
A key differentiator appears to be their effect on gonadotropin and steroid hormone levels. One clinical study directly comparing the acute hormonal responses to nafarelin and leuprolide found that a 10 µg/kg dose of leuprolide released significantly less FSH than a comparable dose of nafarelin, while LH responses were similar.[4] Furthermore, in a long-term study on endometriosis, estradiol (B170435) levels were consistently higher in patients receiving nafarelin compared to those on leuprolide depot injections.[5]
| Parameter | Nafarelin | Leuprolide | Study Population | Key Finding | Reference |
| FSH Release | Higher | Lower | Healthy Adults | Leuprolide (10 µg/kg) released less FSH than nafarelin (1-1.5 µg/kg) over 24 hours. | [4] |
| LH Release | Similar | Similar | Healthy Adults | LH responses were comparable between the two agonists at the tested doses. | [4] |
| Estradiol Levels | Consistently Higher | Lower | Women with Endometriosis | Estradiol levels were significantly higher in the nafarelin group by month 3 of treatment. | [5] |
Clinical Outcomes and Side Effect Profiles
The differences in hormonal responses may underlie the observed variations in clinical side effects, particularly those related to hypoestrogenism. A randomized, double-blind study comparing nafarelin with leuprolide acetate (B1210297) depot for endometriosis found that patients on leuprolide experienced significantly greater bone mineral density loss and a higher frequency of hot flushes.[5]
| Clinical Outcome | Nafarelin | Leuprolide | Study Population | Key Finding | Reference |
| Bone Mineral Density (BMD) Loss | Less Loss | Significantly More Loss | Women with Endometriosis | Leuprolide recipients lost significantly more BMD over a 6-month treatment period. | [5] |
| Hot Flushes | Fewer Days | More Days | Women with Endometriosis | Nafarelin-treated subjects had fewer subjective and objectively measured hot flushes. | [5] |
Potential for Differential Signaling: A Research Gap
The observed clinical and physiological discrepancies between nafarelin and leuprolide strongly suggest that there may be underlying differences in their interaction with the GnRH receptor and the subsequent activation of intracellular signaling pathways. To date, there is a notable absence of published in vitro studies directly comparing the molecular signaling profiles of these two agonists.
Potential areas of divergence that warrant further investigation include:
-
Biased Agonism: It is plausible that nafarelin and leuprolide act as biased agonists at the GnRH receptor. This means that while both bind to the same receptor, they may stabilize different receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. For instance, the differential effects on FSH and LH release could be explained by biased signaling towards pathways that specifically regulate the transcription of the FSHβ subunit.
-
Receptor Trafficking: The kinetics of receptor internalization and downregulation could differ between the two agonists. A more rapid or profound downregulation induced by one agonist could lead to a different long-term cellular response.
-
Differential Activation of MAPK Pathways: While both agonists are expected to activate the ERK/MAPK pathway, the magnitude and duration of this activation could vary. Furthermore, their effects on other MAPK pathways, such as JNK and p38, which are also implicated in GnRH signaling, may differ and contribute to distinct cellular outcomes.
Experimental Protocols for Comparative Signaling Studies
To elucidate the potential molecular differences between nafarelin and leuprolide, a series of in vitro experiments are necessary. Below are detailed protocols for key assays that can be employed for a direct comparison.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of nafarelin and leuprolide for the GnRH receptor.
-
Objective: To compare the binding characteristics of nafarelin and leuprolide to the GnRH receptor.
-
Materials:
-
Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary gonadotrope cells).
-
Radiolabeled GnRH agonist (e.g., [125I]Buserelin).
-
Unlabeled nafarelin and leuprolide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of unlabeled nafarelin and leuprolide.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the diluted unlabeled ligands.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist).
-
Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for nafarelin and leuprolide. Convert IC50 to Ki using the Cheng-Prusoff equation.[1][6]
-
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK/MAPK pathway.
-
Objective: To quantify and compare the potency (EC50) and efficacy (Emax) of nafarelin and leuprolide in inducing ERK1/2 phosphorylation.
-
Materials:
-
Pituitary gonadotrope cell line (e.g., LβT2 cells).
-
Nafarelin and leuprolide.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Plate cells and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of nafarelin or leuprolide for a specific time (e.g., 5-10 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify band intensities and normalize the phospho-ERK signal to the total-ERK signal.
-
Plot the dose-response curves to determine EC50 and Emax for each agonist.[7][8]
-
Receptor Internalization Assay (ELISA-based)
This assay quantifies the agonist-induced removal of receptors from the cell surface.
-
Objective: To compare the rate and extent of GnRH receptor internalization induced by nafarelin and leuprolide.
-
Materials:
-
A cell line stably expressing an epitope-tagged GnRH receptor (e.g., HA-GnRHR).
-
Nafarelin and leuprolide.
-
Primary antibody against the epitope tag (e.g., anti-HA).
-
HRP-conjugated secondary antibody.
-
Substrate for colorimetric detection (e.g., TMB).
-
-
Protocol:
-
Plate the cells in a 96-well plate.
-
Treat the cells with saturating concentrations of nafarelin or leuprolide for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Fix the cells with paraformaldehyde without permeabilizing them.
-
Incubate with the primary antibody against the extracellular epitope tag to label the surface receptors.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and add the colorimetric substrate.
-
Stop the reaction and measure the absorbance.
-
A decrease in absorbance over time indicates receptor internalization. Plot the percentage of remaining surface receptors against time to compare the kinetics for each agonist.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Activation of MAPK cascades by GnRH: ERK and Jun N-terminal kinase are involved in basal and GnRH-stimulated activity of the glycoprotein hormone LHbeta-subunit promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafarelin vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. Nafarelin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Nafarelin and Other GnRH Agonists for In Vitro Fertilization (IVF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials comparing the efficacy, safety, and procedural outcomes of nafarelin (B1677618) with other gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide, buserelin (B193263), and triptorelin (B344507), in the context of in vitro fertilization (IVF) protocols. This document synthesizes data from multiple studies to offer an objective comparison, supported by experimental evidence, to inform research and clinical decisions.
Introduction to GnRH Agonists in IVF
Gonadotropin-releasing hormone (GnRH) agonists are a class of synthetic peptides that are structurally similar to the natural GnRH. In IVF, they are primarily used to prevent a premature luteinizing hormone (LH) surge, thereby allowing for controlled ovarian hyperstimulation and the retrieval of multiple mature oocytes. By initially stimulating and then downregulating the pituitary GnRH receptors, these agonists create a state of temporary hypogonadism, providing clinicians with greater control over the timing of ovulation. Nafarelin, administered as a nasal spray, is one such GnRH agonist frequently used in clinical practice. This guide evaluates its performance relative to other commonly used injectable and intranasal GnRH agonists.
Mechanism of Action: GnRH Agonist Signaling Pathway
GnRH agonists exert their effects by binding to GnRH receptors on the anterior pituitary gland. This binding initially causes a "flare-up" effect, leading to a transient increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). However, continuous stimulation by the GnRH agonist leads to receptor desensitization and downregulation, ultimately suppressing the release of endogenous gonadotropins. This suppression prevents a premature LH surge and allows for synchronized follicular development during ovarian stimulation.
Caption: GnRH Agonist Signaling Pathway in the Pituitary.
Comparative Efficacy: A Meta-Analysis of Clinical Outcomes
A foundational meta-analysis systematically reviewed nine randomized controlled trials (RCTs) encompassing 1,014 women, comparing nafarelin (n=597) with other GnRH agonists, including buserelin (n=348), triptorelin (n=14), and leuprolide (n=55).[1] The overall findings indicated that the efficacy of nafarelin is equivalent to that of other GnRH agonists in IVF cycles.[1][2]
Table 1: Key Efficacy Outcomes of Nafarelin vs. Other GnRH Agonists (Meta-Analysis Data)
| Outcome | Nafarelin Group | Other GnRH Agonists Group | Odds Ratio (95% CI) | Statistical Significance | Citation |
| Pregnancy Rate per Embryo Transfer | 32% (of 184 cycles) | 32% (of 133 cycles) | 0.93 (0.57, 1.51) | No significant difference | [3] |
| Mean Number of Oocytes Retrieved | 77% | 72% | 1.05 (0.90, 1.23) | No significant difference | [3] |
| Fertilization Rate (in patients >32 years) | 85% | 82% | 1.28 (1.02, 1.61) | Significantly higher for nafarelin | [3] |
| Cycle Cancellation Rate | 5% (of 385 women) | 6% (of 312 women) | 0.88 (0.44, 1.79) | No significant difference | [3] |
Subsequent individual clinical trials have largely supported these findings, demonstrating comparable efficacy between nafarelin and other GnRH agonists like leuprolide and buserelin in terms of pregnancy rates, number of oocytes retrieved, and fertilization rates.[4][5][6]
Stimulation and Treatment Protocol Comparison
A notable finding from the meta-analysis was that women treated with nafarelin required fewer ampoules of human menopausal gonadotropin (hMG) or follicle-stimulating hormone (FSH) and fewer days of ovarian stimulation compared to those receiving other GnRH agonists.[1][2] This suggests a potential for reduced medication costs and a shorter treatment duration with nafarelin-based protocols.
Table 2: Ovarian Stimulation Parameters
| Parameter | Nafarelin | Other GnRH Agonists | Finding | Citation |
| hMG/FSH Ampoules Required | Lower | Higher | Statistically significant reduction for nafarelin | [1] |
| Days of Gonadotropin Treatment | Fewer | More | Statistically significant reduction for nafarelin | [1] |
Safety and Tolerability Profile
The safety profiles of nafarelin and other GnRH agonists are generally similar, with the most common adverse effects being hypoestrogenic symptoms such as hot flushes, headaches, and vaginal dryness.[1] The meta-analysis found no consistent, significant differences in the overall incidence of adverse effects.[3] However, one study included in the analysis reported a significantly lower incidence of hot flushes and headaches with nafarelin compared to buserelin.[3] The rates of hospitalization due to ovarian hyperstimulation syndrome (OHSS) were low and comparable between nafarelin and other agonists.[3]
Patient Acceptability and Convenience
In terms of patient-reported outcomes, nafarelin, with its intranasal administration, was consistently found to be more convenient and easier to administer than injectable GnRH agonists.[3] Studies have reported significantly higher patient satisfaction rates with nafarelin compared to buserelin and triptorelin.[3]
Experimental Protocols
The clinical trials included in this analysis utilized various GnRH agonist protocols, primarily the "long" and "short" protocols.
Typical Long GnRH Agonist IVF Protocol:
This is the most common protocol evaluated in the comparative studies.
-
Pituitary Downregulation: The GnRH agonist is initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle.
-
Nafarelin: Typically administered as an intranasal spray at a dosage of 200-400 µg twice daily.[4]
-
Leuprolide Acetate (B1210297): Administered as a daily subcutaneous injection, commonly at a dose of 0.5-1 mg.[4]
-
Buserelin: Can be administered intranasally (e.g., 300 µg 2-3 times daily) or via subcutaneous injection.[3]
-
Triptorelin: Administered as a daily subcutaneous injection.[3]
-
-
Confirmation of Downregulation: After approximately 10-14 days, a baseline ultrasound and serum estradiol (B170435) measurement are performed to confirm pituitary suppression.[3]
-
Ovarian Stimulation: Once downregulation is confirmed, daily injections of gonadotropins (hMG or recombinant FSH) are initiated to stimulate the growth of multiple ovarian follicles. The dosage is individualized based on patient characteristics.
-
Monitoring: Follicular growth is monitored through serial transvaginal ultrasounds and serum estradiol measurements.
-
hCG Trigger: When a sufficient number of follicles reach a mature size (typically >18mm), a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocyte retrieval is scheduled approximately 34-36 hours after the hCG injection.
-
Embryo Transfer: Following fertilization and embryo culture in the laboratory, one or more embryos are transferred into the uterus.
Caption: A Typical IVF Workflow with a Long GnRH Agonist Protocol.
Conclusion
Based on a comprehensive meta-analysis and subsequent clinical trials, nafarelin demonstrates comparable efficacy to other commonly used GnRH agonists (leuprolide, buserelin, and triptorelin) for pituitary downregulation in IVF cycles. Key clinical outcomes such as pregnancy rates and the number of oocytes retrieved are not significantly different. Notably, treatment with nafarelin may be associated with a reduced requirement for gonadotropins and a shorter duration of ovarian stimulation. Furthermore, its intranasal route of administration offers greater convenience and patient satisfaction compared to injectable alternatives. The safety profiles of nafarelin and other GnRH agonists are similar, with hypoestrogenic side effects being the most commonly reported. These findings suggest that nafarelin is a valuable and effective option in the armamentarium of GnRH agonists for assisted reproductive technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of nafarelin in assisted reproductive technology: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A prospective randomized comparison of two gonadotrophin-releasing hormone agonists, nafarelin acetate and buserelin acetate, in in-vitro fertilization-embryo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of buserelin and nafarelin in IVF cycles and in subsequent frozen-thawed embryo transfer cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the suppressive effects of nafarelin acetate on steroidogenesis against a control
For Immediate Release
[City, State] – [Date] – New comparative analysis of clinical data confirms the significant suppressive effects of nafarelin (B1677618) acetate (B1210297) on steroidogenesis, positioning it as a potent agent for managing hormone-dependent conditions. This guide provides an objective comparison of nafarelin acetate's performance against control and other alternatives, supported by experimental data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
This compound, a synthetic analog of gonadotropin-releasing hormone (GnRH), operates by downregulating the pituitary-gonadal axis. While initial administration leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), continuous exposure results in pituitary desensitization and a subsequent marked decrease in the production of gonadal steroids, including estrogens and androgens.[1][2] This mechanism of action makes it an effective treatment for conditions such as endometriosis and central precocious puberty.
Quantitative Comparison of Steroidogenesis Suppression
The following table summarizes the quantitative effects of this compound on key steroid hormones from comparative clinical trials.
| Hormone | Treatment Group | Dosage | Duration | Mean Hormone Level | Comparator Group | Mean Hormone Level (Comparator) | Percentage Change vs. Comparator | Reference |
| Estradiol (B170435) | This compound | 400 µ g/day | 6 months | Suppressed to a similar extent as danazol (B1669791) | Danazol | 600 mg/day | Not specified | [3] |
| Estradiol | This compound | 200 µg twice daily | 24 weeks | 20 pg/mL | Baseline | 84.0 +/- 20.2 U/mL (CA-125) | Significant decrease from baseline | [4] |
| Estradiol | This compound | 400 µ g/day & 800 µ g/day | 6 months | Not specified | Danazol | 800 mg/day | Similar efficacy in reducing endometriosis symptoms | [5] |
| Estradiol | This compound | 200 µg twice daily | 6 months | Consistently higher than leuprolide depot | Leuprolide Acetate Depot | 3.75 mg/month | Significantly higher (p<0.05 by month 3) | [6] |
| Testosterone | This compound | 0.5 µg/kg & 2.0 µg/kg daily (in dogs) | 44 days | Marked decline | Vehicle-treated controls | Not specified | Significant decrease | [7] |
| Luteinizing Hormone (LH) | This compound | 400 µ g/day | 6 months | Substantially suppressed | Danazol | 600 mg/day | Danazol group showed a slight increase | [3] |
Experimental Protocols
Study 1: Comparative Trial of this compound and Danazol for Endometriosis
-
Objective: To compare the efficacy and safety of intranasal this compound with oral danazol in the treatment of endometriosis.
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: 49 patients with laparoscopically confirmed endometriosis.
-
Treatment Regimen:
-
Nafarelin Group: 400 µg of this compound administered daily as an intranasal spray for 6 months.
-
Danazol Group: 600 mg of danazol administered orally daily for 6 months.
-
-
Hormone Assessment: Serum levels of estradiol, LH, FSH, testosterone, and prolactin were monitored throughout the study.
-
Key Findings: Both treatments suppressed estradiol levels to a similar extent. Nafarelin substantially suppressed LH, while it slightly decreased FSH, testosterone, and prolactin. In contrast, FSH and LH levels slightly increased in the danazol group.[3]
Study 2: Efficacy and Safety of Nafarelin in Young Women with Endometriosis
-
Objective: To assess the efficacy, safety, and effect on lipid metabolism of this compound in young women with clinical symptoms of endometriosis.
-
Study Design: A multicenter, open-label, nonrandomized clinical trial.
-
Participants: 34 women aged 19-29 years with clinical signs and symptoms of endometriosis.
-
Treatment Regimen: 200 µg of intranasal nafarelin administered twice daily for 24 weeks.
-
Hormone Assessment: Serum estradiol levels were measured.
-
Key Findings: The mean serum estradiol level was significantly reduced to 20 pg/mL by the end of the treatment period.[4]
Study 3: Comparison of this compound with Leuprolide Acetate Depot for Endometriosis
-
Objective: To compare the effects of intranasal nafarelin and intramuscular leuprolide acetate depot on endometriosis management.
-
Study Design: A multicenter, prospective, randomized, double-placebo, double-blind study.
-
Participants: Subjects with symptoms and signs of endometriosis. 99 subjects received nafarelin, and 93 received leuprolide acetate.
-
Treatment Regimen:
-
Nafarelin Group: 200 µg of nafarelin administered twice daily, plus a placebo injection once monthly for 6 months.
-
Leuprolide Group: 3.75 mg of leuprolide acetate depot injection once monthly, plus a placebo nasal spray twice daily for 6 months.
-
-
Hormone Assessment: Circulating estradiol concentrations were measured.
-
Key Findings: Estradiol levels in the nafarelin group were consistently higher than in the leuprolide depot group, with a significant difference observed by the third month of treatment.[6]
Visualizing the Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a clinical trial investigating its effects.
Caption: Signaling pathway of this compound in suppressing steroidogenesis.
References
- 1. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (nafarelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A comparative treatment trial of endometriosis using the gonadotrophin-releasing hormone agonist, nafarelin, and the synthetic steroid, danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with nafarelin for endometriosis in young women. Efficacy, safety and lipid metabolism. Niigata Nafarelin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of nasal nafarelin as compared with oral danazol for endometriosis. A multicenter double-blind comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafarelin vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. Nafarelin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response studies on male reproductive parameters in dogs with this compound, a potent LHRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nafarelin Acetate: A Guide for Laboratory Professionals
The proper disposal of nafarelin (B1677618) acetate (B1210297) is a critical component of laboratory safety and environmental responsibility. As a potent synthetic hormone, improper disposal can pose significant risks to the environment and public health.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of nafarelin acetate and associated waste materials in a research setting, in accordance with applicable regulations.
This compound is classified as a reproductive toxicant that may damage fertility or an unborn child and is considered a possible carcinogen.[2][3][4] Therefore, it is imperative to handle this compound and its waste with the utmost care, adhering to institutional and regulatory guidelines.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several federal and state agencies. Key regulations include:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous wastes.[1][5] The 2019 EPA rule, Subpart P, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits their disposal via sewering.[1][6]
-
State and Local Regulations: Individual states may have more stringent requirements for pharmaceutical waste disposal than federal regulations.[1]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards ensure worker safety through requirements for proper handling, personal protective equipment (PPE), and hazard communication.[5]
Step-by-Step Disposal Procedure
This procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling this compound in any form, ensure you are wearing appropriate PPE to minimize exposure.[2][3]
-
Gloves: Wear chemical-impermeable gloves.
-
Protective Clothing: A lab coat is mandatory.
-
Eye Protection: Use safety glasses or goggles.
-
Face Protection: A face shield may be necessary when handling larger quantities or if there is a risk of splashing.
Step 2: Waste Segregation and Collection Proper segregation at the point of generation is crucial for safe and compliant disposal. Do not mix this compound waste with regular trash or non-hazardous chemical waste.
-
Unused or Expired this compound: Collect pure chemical waste in a dedicated, leak-proof, and sealable container clearly labeled as "Hazardous Waste".[7][8] This container is often a black container designated for RCRA hazardous pharmaceutical waste.
-
Contaminated Labware and Debris: Items such as gloves, bench paper, and empty vials that have come into direct contact with this compound should be considered contaminated and placed in the same designated hazardous waste container.[4]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container designated for hazardous materials.
-
Contaminated Packaging: Combustible packaging material should be incinerated.[7] Alternatively, containers can be triple-rinsed, with the rinsate collected as hazardous waste, and then offered for recycling if institutional policy permits.[7] Puncturing the packaging to render it unusable before disposal in a sanitary landfill is another option, but incineration is the preferred method for hormonally active agents.[7]
Step 3: Labeling and Storage Properly label all waste containers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first piece of waste is placed in the container)[8]
-
An indication of the hazards (e.g., "Toxic," "Reproductive Hazard")
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure it is stored away from incompatible materials.[7]
Step 4: Arrange for Final Disposal Hazardous pharmaceutical waste must not be disposed of down the drain or in the regular trash.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[8][9]
-
Final disposal must be conducted by a licensed hazardous waste management vendor.
-
The required method of destruction for hazardous pharmaceutical waste is typically incineration at a permitted facility to ensure the complete destruction of the active hormonal ingredient.[1]
Data Presentation: this compound Waste Disposal Summary
The following table summarizes the proper disposal streams for different types of waste generated when working with this compound.
| Waste Type | Container Type | Disposal Method |
| Pure this compound (Expired/Unused) | Black RCRA Hazardous Waste Container | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Solid Waste (Gloves, Wipes) | Black RCRA Hazardous Waste Container | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Liquid Waste (e.g., Rinsate) | Labeled, sealed, leak-proof hazardous waste bottle | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Sharps (Needles, Vials) | Puncture-resistant Hazardous Sharps Container | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Packaging (Non-combustible) | Black RCRA Hazardous Waste Container | Triple-rinse (collecting rinsate as hazardous waste), then puncture and dispose according to EHS guidance.[7] |
| Contaminated Packaging (Combustible) | Black RCRA Hazardous Waste Container | Incineration via a licensed hazardous waste vendor.[7] |
Experimental Protocols
The procedures for the disposal of this compound are not experimental but are dictated by federal and state regulations. Methodologies for waste handling are operational protocols established by an institution's EHS department in collaboration with licensed waste management contractors to ensure compliance with EPA and state law.[5][9] Researchers must consult their institution-specific Chemical Hygiene Plan and hazardous waste management guidelines for detailed operational protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. butterfliesnow.com [butterfliesnow.com]
- 6. approvedmedwaste.com [approvedmedwaste.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling NAFARELIN ACETATE
Essential Safety Protocols for Handling Nafarelin Acetate
FOR IMMEDIATE USE
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential to ensure personal safety and minimize occupational exposure to this potent gonadotropin-releasing hormone (GnRH) agonist.
This compound is classified as a hazardous drug, with the potential for reproductive toxicity.[1][2] Therefore, stringent handling procedures and the use of appropriate personal protective equipment (PPE) are mandatory.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious disposable gloves (e.g., Nitrile).[3] Double gloving is recommended for all handling activities.[3] | To prevent skin contact with the compound. Gloves should be changed immediately if contaminated and disposed of as hazardous waste. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[3] | To protect the eyes from splashes or aerosols of the compound. |
| Body Protection | A dedicated lab coat or a disposable gown made of a low-permeability fabric. | To prevent contamination of personal clothing. Protective clothing should be removed before leaving the designated handling area. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[3] A NIOSH-approved respirator (e.g., an N95 or higher) should be used if there is a risk of generating dust or aerosols.[3] | To prevent inhalation of airborne particles of the compound. |
Standard Operating Procedure for Handling this compound
A systematic workflow is crucial for minimizing the risk of exposure. The following step-by-step plan outlines the safe handling of this compound from preparation to disposal.
I. Preparation and Planning
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a containment ventilated enclosure, to control airborne contaminants.
-
Gather Materials: Before commencing work, ensure all necessary equipment, including the compound, solvents, and clearly labeled waste containers, are inside the designated area.
-
Don PPE: Put on all required PPE in the following order: gown, eye and face protection, and then two pairs of gloves.
II. Handling and Experimental Procedures
-
Weighing: If weighing the solid form of this compound, do so within a ventilated balance enclosure or a chemical fume hood to minimize the generation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Handling: Avoid direct contact with the compound at all times. Use tools such as spatulas and forceps for manipulation.
III. Decontamination and Disposal
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated using an appropriate cleaning agent.
-
Waste Disposal: All contaminated materials, including gloves, disposable gowns, and experimental waste, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not allow the compound to enter sewers or surface water.[4]
-
Doff PPE: Remove PPE in a manner that prevents self-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves. Eye protection should be the last item to be removed. Wash hands thoroughly with soap and water after removing all PPE.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
